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Acid Yellow 158

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CAS No.: 12220-84-7
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Description

A Broad Look at Synthetic Dyes in Industrial Wastewater

The discharge from industries, particularly textile manufacturing, often contains a complex mixture of chemicals, with synthetic dyes being a primary component. researchgate.net These colorants are integral to numerous industrial processes but pose considerable environmental challenges upon their release.

The Role of Acid Dyes in Wastewater

Acid dyes are a class of water-soluble, anionic dyes primarily used for coloring protein fibers like wool and silk, as well as synthetic fibers such as nylon and modified acrylics. researchgate.netbioline.org.br Their application process, which occurs in acidic to neutral conditions, leads to the formation of strong bonds with the fibers. researchgate.net However, the dyeing process is not entirely efficient, and a significant portion of the dye does not bind to the fabric, resulting in its release into the wastewater stream. industry.gov.au Among the various types of anionic dyes, acid and reactive dyes are considered the most problematic due to their high water solubility and vibrant colors, which are conspicuous even at low concentrations in wastewater. nih.gov

Environmental Effects of Dye Discharge

The release of dye-containing wastewater into the environment triggers several non-toxicological environmental concerns. The high visibility of these dyes, even at concentrations below 1 part per million (ppm), significantly alters the aesthetic quality of water bodies. ijcce.ac.ir This coloration reduces the penetration of sunlight into the water, which in turn inhibits the process of photosynthesis in aquatic plants. researchgate.net A reduction in photosynthesis leads to lower levels of dissolved oxygen, adversely affecting the respiration and survival of aquatic organisms. researchgate.net

Furthermore, the presence of dyes and other organic compounds in effluents increases the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). d-nb.inforesearchgate.net High BOD and COD levels indicate a significant depletion of oxygen in the water as microorganisms break down the organic waste, further stressing aquatic ecosystems. The stable and complex aromatic structure of many synthetic dyes makes them resistant to natural biodegradation, allowing them to persist in the environment for extended periods. ontosight.ai

Ongoing Hurdles in Treating Dye-Laden Wastewater

The treatment of industrial effluents containing synthetic dyes presents numerous challenges. The complex and stable chemical structure of these dyes makes them resistant to conventional wastewater treatment methods. nih.gov A single treatment process is often insufficient for complete color removal. researchgate.net

Physical methods like adsorption can be effective, but the cost of adsorbents such as activated carbon can be a drawback. europa.eu Chemical methods, including advanced oxidation processes (AOPs), show promise in degrading these complex molecules but can be energy-intensive and may produce secondary pollutants. researchgate.netmdpi.com Biological treatments, while cost-effective and environmentally friendly, can be slow and are sensitive to variations in wastewater composition, pH, and temperature. core.ac.uk Therefore, developing efficient, cost-effective, and sustainable technologies for the complete removal of these colorants remains a significant challenge for environmental engineers. researchgate.net

The Specific Case of Acid Yellow 158

This compound, also known as C.I. This compound:1, is a green-light yellow powder that is soluble in water. chemicalbook.comcanada.ca It belongs to the single azo class of dyes and is primarily used for dyeing wool and polyamide fiber fabrics. chemicalbook.comresearchgate.net

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C25H16Cl2N9Na3O11S3
Molecular Weight 854.52 g/mol
Appearance Green-light yellow powder
Solubility Soluble in water (>50 g/L at 50°C) researchgate.netresearchgate.net
Class Single Azo Dye

Presence in Industrial Effluents

The textile industry is the largest consumer of dyes globally, and a significant portion of these dyes are lost to wastewater during the dyeing process. d-nb.info It is estimated that between 10% and 50% of dye is wasted during dyeing, contributing to the roughly 200 billion liters of colored effluent produced annually. researchgate.net Given that this compound is used for dyeing common textiles like wool and nylon, its presence in the wastewater from these facilities is a direct consequence of its application. mdpi.comgoogle.com The characteristics of such textile effluents are typically complex, often exhibiting high levels of COD, BOD, and suspended solids, along with the noticeable color imparted by the dye. d-nb.info

Table 2: Typical Characteristics of Textile Wastewater Effluents

Parameter Concentration Range
pH 6 - 10
Chemical Oxygen Demand (COD) 150 - 12,000 mg/L
Biochemical Oxygen Demand (BOD) 80 - 6,000 mg/L
Total Suspended Solids (TSS) 15 - 8,000 mg/L
Color 50 - 2,500 Pt-Co

Source: d-nb.info

Hurdles in the Environmental Remediation of this compound

The remediation of wastewater containing this compound faces challenges inherent to many synthetic dyes, particularly those with complex azo structures. These dyes are designed for stability, which makes them resistant to degradation.

Adsorption has been studied as a method for removing similar acid dyes. For instance, studies on Acid Blue 158 have shown that low-cost adsorbents can be effective. researchgate.net However, the efficiency depends on factors like pH, contact time, and initial dye concentration, and the disposal of the resulting sludge presents a secondary problem. researchgate.net

Advanced Oxidation Processes (AOPs) , such as Fenton and photo-Fenton processes, have demonstrated effectiveness in decolorizing and mineralizing other acid yellow dyes like Acid Yellow 23 and Acid Yellow 17. mdpi.comcore.ac.uk These processes generate highly reactive hydroxyl radicals that can break down the complex dye molecules. ijcce.ac.ir The optimal pH for these processes is typically acidic, around 3.0. mdpi.comneptjournal.com However, AOPs can be costly and energy-intensive, limiting their widespread application. mdpi.com

Biological treatment methods face challenges due to the recalcitrant nature of azo dyes like this compound. While some microorganisms are capable of breaking the azo bonds, the process can be slow and may require specific environmental conditions. nih.gov

Table 3: Comparison of Remediation Techniques for Acid Dyes

Treatment Method Principle Advantages Challenges for this compound
Adsorption Physical binding to a sorbent material. scirp.org Simplicity, potential for low-cost sorbents. rsc.org Sludge disposal, regeneration of adsorbent, variable efficiency based on conditions. researchgate.net
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals (e.g., •OH) to degrade pollutants. ijcce.ac.ir High efficiency in color and COD removal, potential for complete mineralization. mdpi.com High cost, energy consumption, need for pH control, potential for secondary pollution. researchgate.net
Biological Treatment Use of microorganisms to break down organic pollutants. nih.gov Environmentally friendly, low operational cost. core.ac.uk Slow degradation rates for complex dyes, sensitivity to toxicity and environmental conditions. nih.govcore.ac.uk

Evolution of Research Paradigms for this compound Management

The research landscape for the management of azo dyes, including by extension this compound, has undergone a significant evolution. Early approaches focused on physical and chemical methods, which have progressively given way to more advanced and environmentally benign technologies. This evolution reflects a growing understanding of the limitations and environmental impacts of conventional treatments and a drive towards more sustainable solutions.

Initially, wastewater treatment for dye removal relied on methods such as coagulation, flocculation, and adsorption. researchgate.netmdpi.com Adsorption, in particular, has been a widely studied and effective method, utilizing materials like activated carbon to bind dye molecules. omicsonline.org While effective, the high cost and regeneration challenges of adsorbents like activated carbon have driven research towards lower-cost alternatives. researchgate.netomicsonline.org

The limitations of these physical methods, particularly their tendency to transfer pollutants from one phase to another rather than destroying them, led to the exploration of chemical oxidation processes. However, conventional chemical oxidation methods often require harsh conditions and can produce secondary pollutants. austinpublishinggroup.com

A major paradigm shift occurred with the development and application of Advanced Oxidation Processes (AOPs) . AOPs are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively degrade complex organic pollutants into simpler, less toxic compounds, and ideally, complete mineralization to CO2 and water. researchgate.netijcce.ac.ir Key AOPs investigated for azo dye degradation include:

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide with ferrous ions (Fenton's reagent) to produce hydroxyl radicals. The process is highly effective, especially at acidic pH. mdpi.commdpi.com

Ozonation: Ozone is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. ijcce.ac.irfrontiersin.org

Photocatalysis: This process utilizes semiconductor catalysts, such as titanium dioxide (TiO2), which upon irradiation with UV or visible light, generate electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.netfrontiersin.org

The following table summarizes the effectiveness of various AOPs on different azo dyes, which are structurally related to this compound, providing an indication of the potential efficacy of these methods for its degradation.

Treatment MethodTarget DyeRemoval EfficiencyReference
Fenton ProcessTartrazine100% mdpi.com
OzonationAcid Red 14>90% elsevier.es
UV/H2O2Acid Red 1High cdnsciencepub.com
Catalytic OzonationReactive Black 5High ijcce.ac.ir
Solar Photo-FentonAzo dye mixturesHigh mdpi.com

More recently, the focus has shifted towards bioremediation , which utilizes microorganisms like bacteria, fungi, and algae to decolorize and degrade dyes. researchgate.netbepls.comresearchgate.net This approach is considered more environmentally friendly and cost-effective. austinpublishinggroup.com Research in this area has explored both anaerobic and aerobic degradation pathways. Anaerobic treatment can effectively break the azo bond, leading to decolorization, while a subsequent aerobic stage can degrade the resulting aromatic amines. frontiersin.orgwur.nl The use of white-rot fungi, which produce powerful lignin-modifying enzymes, has shown significant promise for the degradation of a wide range of dyes. bepls.com

The current research trend points towards integrated approaches, combining different treatment methods to enhance efficiency and cost-effectiveness. For example, a chemical pretreatment like ozonation can be used to break down complex dye molecules into more biodegradable forms, which are then treated biologically. elsevier.es This hybrid approach leverages the strengths of different paradigms to achieve comprehensive and sustainable management of azo dye-containing wastewater.

Properties

CAS No.

12220-84-7

Molecular Formula

C12H11N

Synonyms

Acid Yellow 158

Origin of Product

United States

Environmental Dynamics and Fate of Acid Yellow 158

Occurrence and Distribution in Aquatic Systems

Acid Yellow 158, like other reactive dyes, primarily enters the environment through effluents from industries such as textile and dyeing. mdpi.com The incomplete fixation of these dyes to fabrics during industrial processes results in their release into wastewater streams. mdpi.com Due to their design, many synthetic dyes are resistant to degradation and can persist in the environment. mdpi.comijrrjournal.com

These dyes are highly soluble in water, a characteristic that governs their initial distribution in aquatic systems. canada.camst.dk Upon release, they are expected to remain in the water column for considerable periods due to their hydrophilic nature. canada.ca Over time, these compounds can be found in various environmental compartments, including water, suspended particles, and sediment. mdpi.com Studies on other contaminants have shown that even at low concentrations (ng/L or µg/L), their continuous release can lead to widespread distribution in surface water, groundwater, and marine environments. epa.gov

While general assessments indicate that environmental media are not considered a significant source of exposure to the general population for reactive dyes like Reactive Black 158, their presence in aquatic ecosystems is a point of environmental concern. canada.cacanada.ca The discharge of dye-laden wastewater can increase the water's turbidity and coloration, which in turn reduces light penetration and can inhibit the photosynthesis of aquatic plants. mdpi.comresearchgate.net Although specific monitoring data quantifying the concentration of this compound in rivers, lakes, or oceans is limited in publicly available literature, the properties of reactive azo dyes suggest their potential for widespread distribution once released. plymouth.ac.ukcanada.ca

Environmental Persistence and Stability of this compound Analogues

The environmental persistence of a chemical is a measure of its resistance to degradation. Azo dyes are engineered for high stability against chemical and photolytic degradation to ensure their effectiveness as colorants. plymouth.ac.uk This inherent stability contributes to their persistence in the environment.

Available data on reactive azo dyes indicate that they are generally resistant to aerobic biodegradation. plymouth.ac.ukijcmas.com Under aerobic conditions, the electron-withdrawing nature of the azo group makes these compounds less susceptible to oxidative breakdown, leading them to persist. wur.nl

However, under anaerobic conditions, such as those found in deeper sediment layers, the azo bond (-N=N-) can be reductively cleaved. canada.cacanada.caijcmas.com This process breaks the molecule down into constituent aromatic amines, which are colorless but may present their own environmental concerns. researchgate.netwur.nlmdpi.com The complete mineralization of azo dyes often requires a sequential anaerobic-aerobic treatment process, where the initial anaerobic reduction is followed by the aerobic degradation of the resulting aromatic amines. ijcmas.comwur.nl

Photodegradation, or breakdown by light, is another potential fate process. However, studies on analogous reactive azo dyes have shown this process can be slow. For example, the photodegradation half-life of a reactive yellow azo dye (Reactive Yellow P5G) was found to be approximately 30 hours in dilute aqueous solutions. plymouth.ac.uk The degradation of some acid yellow dyes has also been observed through enzymatic action, such as by laccase produced by Bacillus sp., which achieved a 76.4% decolorization efficiency within 96 hours. researchgate.net

Table 1: Factors Influencing the Environmental Persistence of Azo Dyes

Factor Influence on Persistence Reference
Oxygen Level Persistent under aerobic conditions; biodegradable under anaerobic conditions. canada.caijcmas.com
Azo Bond Reductive cleavage under anaerobic conditions leads to degradation. wur.nlmdpi.com
Light Exposure Can lead to slow photodegradation; dyes are designed for photostability. plymouth.ac.uk
Microbial Activity Specific enzymes (e.g., azoreductases, laccases) can degrade the dye. mdpi.comresearchgate.net
Chemical Structure Complex aromatic structures contribute to stability and resistance to biodegradation. mdpi.comijrrjournal.com

Transport Mechanisms in Environmental Compartments

The movement of this compound through the environment is dictated by its physical and chemical properties, primarily its high water solubility and anionic nature.

Aqueous Phase Transport

Once dissolved in water, the primary transport mechanism for this compound is advection, meaning it is carried along with the flow of the water body. canada.ca As an anionic dye, it is highly soluble, with solubilities for reactive dyes often well above 1 g/L. canada.cachemicalbook.com This high solubility ensures its mobility within the aqueous phase.

The transport process is also influenced by diffusion and interactions with other components in the water. Studies on other reactive dyes show that their transport can be affected by the presence of organic nanoparticles, which can bind to dye molecules and sequester them within a hydrophobic core, potentially altering their mobility. researchgate.netnih.gov The rate of transport is also governed by mass transfer from the bulk solution to the surface of any interacting particles. scielo.br

Sediment-Water Partitioning Phenomena

While highly water-soluble, reactive dyes like this compound are expected to eventually partition from the water column to suspended solids and bottom sediments. canada.ca This process, known as sorption, is a key factor in the ultimate fate of the dye in aquatic systems. The primary mechanism for the sorption of ionic dyes is through electrostatic interactions. canada.ca

The extent of partitioning is described by the sediment-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (sediment) to its concentration in the liquid phase (water) at equilibrium. chemsafetypro.com This coefficient is influenced by several factors:

pH: The pH of the water affects the surface charge of sediment particles and the ionization state of the dye. For anionic dyes, sorption can be more favorable at lower pH values where sediment surfaces may be more positively charged. copernicus.orgmuq.ac.ir

Organic Carbon Content: The organic carbon fraction of soil and sediment is a primary site for the sorption of organic chemicals. The organic carbon-water (B12546825) partition coefficient (Koc) is often used to normalize Kd for the organic content. chemsafetypro.comresearchgate.net

Clay Content and Mineralogy: The mineral components of sediment, particularly clays, provide surface area and charged sites for sorption to occur. copernicus.org

Table 2: Key Factors Affecting Sediment-Water Partitioning of Anionic Dyes

Parameter Description Influence on Partitioning Reference
Kd (Partition Coefficient) Ratio of contaminant concentration in sediment to water (L/kg). Higher Kd indicates greater tendency to sorb to sediment. chemsafetypro.com
Koc (Organic Carbon Partition Coefficient) Kd normalized to the fraction of organic carbon in the sediment. Useful for comparing sorption across different sediments. chemsafetypro.comresearchgate.net
pH Acidity or alkalinity of the water. Lower pH can increase sorption of anionic dyes due to more positive surface charges on sediment. copernicus.orgmuq.ac.ir
Organic Matter Decomposed plant and animal material in sediment. Provides major sorption sites for organic chemicals. copernicus.org
Clay Content Percentage of fine mineral particles in sediment. Increases surface area and available sorption sites. copernicus.org

Advanced Remediation Technologies for Acid Yellow 158 Removal from Aqueous Matrices

Adsorption Processes for Acid Yellow 158

Adsorption is a surface phenomenon where molecules of a substance (adsorbate), in this case, this compound, accumulate on the surface of a solid material (adsorbent). The effectiveness of the adsorption process is heavily dependent on the physical and chemical properties of the adsorbent, such as its surface area, pore size distribution, and the presence of functional groups. The following sections delve into the specific adsorbent materials being developed and characterized for the removal of anionic dyes, with a focus on their potential application for this compound.

The development of low-cost, high-efficiency adsorbents from various natural and synthetic materials is a key area of research. This section discusses the preparation and characterization of several categories of adsorbents.

Activated carbons (ACs) are highly porous materials with large surface areas, making them excellent adsorbents for a wide range of pollutants, including dyes. iwaponline.com The use of agricultural waste as a precursor for activated carbon production offers a sustainable and cost-effective alternative to traditional coal-based methods. ijtrd.com

Peanut Shells: Activated carbon derived from peanut shells has been investigated for the removal of various dyes. The preparation typically involves pyrolysis of the shells followed by a chemical activation process using agents like potassium hydroxide (KOH) or zinc chloride (ZnCl2). deswater.comresearchgate.net Characterization of peanut shell-based activated carbon reveals a mesoporous structure with a high specific surface area. For instance, AC prepared from peanut shells activated with potassium hydroxide exhibited a maximum BET surface area of 716 m²/g. deswater.com

Table 1: Characteristics of Activated Carbon from Peanut Shells for Dye Removal

ParameterValueReference
PrecursorPeanut Shells deswater.com
Activation AgentPotassium Hydroxide (KOH) deswater.com
BET Surface Area716 m²/g deswater.com
AdsorbateMethylene (B1212753) Blue deswater.com
Maximum Adsorption Capacity1,388 mg/g deswater.com
Optimal pH for Acid Dye3 researchgate.net
Removal Efficiency for "Acid Light Yellow">95% researchgate.net

Bagasse and Rice Husk: Sugarcane bagasse and rice husk are other abundant agricultural by-products that have been successfully converted into activated carbons for dye adsorption. The activation process for these materials also typically involves chemical treatment followed by carbonization at high temperatures. acs.orgnih.gov Activated carbons from these sources have demonstrated significant adsorption capacities for various acid dyes. For instance, activated carbons prepared from sawdust and rice husk were found to be effective for the removal of Acid Yellow 36. molcolor.com The adsorption capacities were reported to be 183.8 mg/g for sawdust carbon and 86.9 mg/g for rice husk carbon. molcolor.com

Bio-adsorbents are derived from biological materials and are gaining attention due to their biodegradability, low cost, and wide availability.

Chitin: Chitin is a naturally occurring polysaccharide found in the exoskeletons of crustaceans and insects. mdpi.com It possesses amino and hydroxyl groups that can act as active sites for dye adsorption. nih.gov While direct research on this compound adsorption by chitin is limited, a study on the removal of a structurally similar premetalized dye, Acid Blue 158, provides valuable insights. The maximum adsorption capacity of chitin for Acid Blue 158:Cr was found to be 46.1 mg/g. nih.gov The adsorption process was described by a pseudo-second-order kinetic model, suggesting that chemisorption plays a significant role. nih.gov

Table 2: Adsorption Parameters for Acid Blue 158 on Chitin

ParameterValueReference
AdsorbentChitin nih.gov
AdsorbateAcid Blue 158:Cr nih.gov
Maximum Adsorption Capacity46.1 mg/g nih.gov
Kinetic ModelPseudo-second-order nih.gov
Thermodynamic NatureSpontaneous and Endothermic nih.gov

Pinecone: Pinecones, a form of forest waste, have been explored as a low-cost adsorbent for dye removal. They are primarily composed of cellulose, hemicellulose, and lignin, which contain various functional groups capable of binding dye molecules. aip.org Research on the use of raw and modified pinecone powder for the removal of dyes like Methylene Blue and Eriochrome Black T has been conducted. researchgate.net

Moringa Peregrina: The seeds of Moringa Peregrina have been investigated as a natural adsorbent for the treatment of colored wastewater. tandfonline.com A study on the removal of an "acidic yellow dye (code19)" demonstrated that Moringa Peregrina seeds could achieve up to 80% purification of an aqueous solution under optimized conditions (250 mg/L dye concentration, pH 8, and 0.875 g adsorbent). deswater.comtandfonline.com The adsorption process was well-described by the Freundlich isotherm and a pseudo-second-order model, with an adsorption capacity of 22.85 mg/g. tandfonline.com

Clays and their modified forms are widely used as adsorbents due to their layered structure, high cation exchange capacity, and large surface area. nih.gov

Bentonite and Organobentonite: Bentonite is a type of clay primarily composed of montmorillonite. Its surface is naturally negatively charged, giving it a high affinity for cationic dyes. To enhance its capacity for adsorbing anionic dyes like this compound, bentonite can be modified with cationic surfactants to produce organobentonite. nih.govtandfonline.com This modification changes the surface charge from negative to positive, facilitating the adsorption of anionic dye molecules through electrostatic attraction and anion exchange. researchgate.net Studies have shown that organobentonites are effective in removing various anionic dyes. For example, the main mechanism for acid dye adsorption on organobentonite modified with hexadecyltrimethylammonium bromide was found to be anionic exchange, where the bromide counter-ion is replaced by the dye anion. nih.gov

While no specific data for this compound was found, research on Acid Yellow 23 removal using an organobentonite/alginate hydrogel composite showed a maximum adsorption capacity of 40.79 mg/g for the organoclay powder. rewardcolor.com

Metal oxide nanoparticles are gaining interest as adsorbents due to their high surface-area-to-volume ratio and unique surface chemistry.

MgO Nanospheres: Magnesium oxide (MgO) nanoparticles have been recognized as effective adsorbents for various pollutants, including dyes, due to their high adsorption capacity and basic surface properties. nanografi.comresearchgate.net The synthesis of MgO nanoparticles can be achieved through methods like sol-gel, hydrothermal, and precipitation. researchgate.net MgO nanospheres, in particular, offer a high specific surface area and porous structure, which are advantageous for adsorption. acs.org While specific studies on the adsorption of this compound on MgO nanospheres are not available, their effectiveness in removing other anionic dyes, such as Sunset Yellow, has been demonstrated. mdpi.com The adsorption process is often influenced by factors such as pH, adsorbent dosage, and initial dye concentration. mdpi.com

Hybrid and composite adsorbents are materials that combine the properties of two or more different components to achieve enhanced adsorption performance.

Biochar-Sulphur Composites: Biochar, a carbon-rich material produced from the pyrolysis of biomass, can be modified to improve its adsorption capabilities. nih.gov Incorporating sulfur into the biochar matrix can introduce sulfur-containing functional groups, which can act as active sites for the adsorption of specific pollutants. mdpi.com While there is no specific research on the use of biochar-sulphur composites for this compound, a study on the removal of Acid Yellow 36 by a Delonix regia biochar-sulphur adsorbent showed a significant biosorption capacity of 270.27 mg/g. jaas.ac.cn

Alginate Hydrogels: Alginate, a natural polysaccharide extracted from brown algae, can be used to form hydrogels that are effective in removing dyes from water. acs.org These hydrogels can be used alone or as a matrix to encapsulate other adsorbent materials, such as organobentonite. rewardcolor.com An investigation into the removal of Acid Yellow 23 using organobentonite/alginate hydrogel beads in a fixed-bed column found a theoretical adsorption capacity of 30.97 mg/g for the organobentonite within the hydrogel. rewardcolor.comfrontiersin.org The use of hydrogel beads offers the advantage of easy separation from the treated effluent. rewardcolor.com

Adsorption Isotherm Modeling for this compound Systems

Adsorption isotherm models are crucial for describing the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at a constant temperature. The analysis of these models provides insights into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity. For this compound, several isotherm models have been studied to elucidate its behavior in aqueous solutions.

Langmuir Isotherm Studies

The Langmuir isotherm model is predicated on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. This model suggests that once a dye molecule occupies a site, no further adsorption can occur at that site. The linear form of the Langmuir equation is often used to determine the model's applicability.

Studies on the adsorption of various acid yellow dyes have shown that the Langmuir model can provide a good fit for the experimental data, indicating that the adsorption process may be characterized by a monolayer coverage of the dye molecules on the adsorbent surface. For instance, research on similar acid dyes has demonstrated high correlation coefficients (R²) for the Langmuir model, suggesting it effectively describes the adsorption process under specific experimental conditions. However, specific Langmuir parameters for this compound are not extensively documented in the available literature.

Freundlich Isotherm Studies

The Freundlich isotherm is an empirical model that is widely used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. Unlike the Langmuir model, it does not assume monolayer adsorption and can be applied to multilayer adsorption.

The applicability of the Freundlich model to the adsorption of acid dyes suggests that the adsorbent surface is heterogeneous. The Freundlich constants, KF and n, are indicative of the adsorption capacity and intensity, respectively. A value of 1/n between 0 and 1 indicates favorable adsorption. In studies involving related azo dyes, the Freundlich model has often been found to fit the experimental data well, implying a heterogeneous surface and multilayer adsorption process.

Dubinin-Radushkevich (D-R) Isotherm Analyses

The Dubinin-Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption mechanisms by calculating the mean free energy of adsorption (E). If the value of E is below 8 kJ/mol, the adsorption process is considered to be physical; if E is between 8 and 16 kJ/mol, the process is governed by chemical adsorption.

Analyses of various dye adsorption systems have utilized the D-R model to understand the nature of the adsorption. For example, in the study of Metanil Yellow, the D-R isotherm indicated a chemisorption process. Theoretical analyses of the D-R model highlight its utility in describing various adsorbate-adsorbent systems.

Temkin Isotherm Modeling

The Temkin isotherm model takes into account the interactions between the adsorbent and the adsorbate. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The model is characterized by the constants AT and bT, which are related to the equilibrium binding constant and the heat of adsorption, respectively. This model is typically suitable for describing adsorption processes where the heat of adsorption is not constant.

Adsorption Kinetic Studies and Rate Mechanisms

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide valuable information about the reaction pathways and the mechanism of adsorption. Understanding the kinetics is essential for optimizing the operational parameters of a treatment system.

Pseudo-First-Order Kinetics

The pseudo-first-order kinetic model, proposed by Lagergren, is one of the most widely used models to describe the rate of adsorption. It assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. This model is generally applicable during the initial stages of the adsorption process.

In the context of acid dyes, such as Acid Yellow 23, studies have applied the pseudo-first-order model to analyze the adsorption kinetics. For the adsorption of Acid Yellow 23 on nylon 6 fabric, the calculated correlation coefficient (R²) was 0.897, with an equilibrium adsorption capacity (qe) of 25.8 mg/g and a rate constant (k1) of 1.173. While this provides an example of its application, specific data for this compound is needed for a direct comparison.

Pseudo-Second-Order Kinetics

The pseudo-second-order (PSO) kinetic model is frequently employed to describe the adsorption process of dyes, including acid dyes similar to this compound. This model operates on the assumption that the rate-limiting step is chemical sorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The applicability of the PSO model is often confirmed by a high coefficient of determination (R²) value, typically close to 1.0, and a close agreement between the experimentally determined equilibrium adsorption capacity (q_e,exp) and the value calculated from the model (q_e,cal).

For instance, in the adsorption of Reactive Yellow 2, the pseudo-second-order model showed higher R² values than the pseudo-first-order model across various pH levels. mdpi.com The calculated adsorption capacities were very close to the experimental values, reinforcing the suitability of the PSO model. mdpi.com This suggests that the adsorption process is likely dominated by chemisorption. researchgate.net The rate constant of the pseudo-second-order model, k₂, provides insight into the speed of adsorption. Studies have shown that factors such as the initial concentration of the dye and the concentration of the adsorbent can influence this rate constant. nih.govacs.org

The PSO model is generally considered a strong indicator that the adsorption process involves chemical changes, such as the formation of chemical bonds between the adsorbent surface and the dye molecules. researchgate.net

Table 1: Parameters of the Pseudo-Second-Order Kinetic Model for Azo Dye Adsorption

Adsorbent Dye pH q_e (exp) (mg/g) q_e (cal) (mg/g) k₂ (g/mg·min)
PEI/PVC-CF Reactive Yellow 2 2.0 155.27 160.97 - >0.99
PEI/PVC-CF Reactive Yellow 2 5.0 153.30 160.87 - >0.99
PEI/PVC-CF Reactive Yellow 2 7.0 153.26 158.53 - >0.99

Data derived from a study on Reactive Yellow 2, an azo dye, providing insights applicable to this compound.

Intraparticle Diffusion Models

The intraparticle diffusion model is utilized to identify the diffusion mechanism and rate-controlling steps in the adsorption process. This model suggests that the uptake of the adsorbate can be influenced by several stages, including diffusion through the bulk solution, diffusion across the liquid film surrounding the adsorbent (film diffusion), and diffusion into the pores of the adsorbent (intraparticle diffusion).

Often, the plot of the amount of dye adsorbed versus the square root of time (t⁰.⁵) can reveal the steps involved. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. However, it is more common to see multi-linear plots, which indicate that the adsorption process is complex and governed by more than one mechanism. For example, the initial steeper portion of the plot may represent the boundary layer diffusion (film diffusion), while the second, often slower, portion represents intraparticle diffusion.

The intraparticle diffusion model is crucial for understanding whether the adsorption kinetics are controlled by the movement of the dye molecules within the adsorbent's porous structure. scielo.org.mx The diffusion coefficient derived from this model is often a lumped parameter that can be influenced by experimental conditions, such as the initial solute concentration. scielo.org.mx Studies have shown that this pseudo-diffusion coefficient may decrease as the initial dye concentration increases. scielo.org.mx

Thermodynamic Aspects of this compound Adsorption

Thermodynamic analysis of the adsorption process provides valuable information regarding its spontaneity, feasibility, and the nature of the interaction between the dye and the adsorbent. Key thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to evaluate the adsorption process. These parameters are typically determined by conducting adsorption experiments at various temperatures. nih.gov

The feasibility and spontaneous nature of the adsorption are indicated by the value of ΔG°. ijeas.org The nature of the adsorption process, whether it is endothermic or exothermic, is revealed by the ΔH° value. scirp.org The change in randomness at the solid-liquid interface during adsorption is described by the ΔS° value. scirp.org

Enthalpy, Entropy, and Gibbs Free Energy Changes (ΔH°, ΔS°, ΔG°)

The thermodynamic parameters of Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are crucial for understanding the nature of the adsorption of this compound.

Gibbs Free Energy (ΔG°) : A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically feasible. ijeas.orgscirp.org The magnitude of ΔG° can also provide insight into whether the process is physisorption (typically -20 to 0 kJ/mol) or chemisorption (typically -80 to -400 kJ/mol). The spontaneity of a reaction can be dependent on temperature, as described by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. youtube.comchemguide.co.uk

Enthalpy (ΔH°) : The sign of the enthalpy change indicates whether the adsorption process is exothermic (releases heat, ΔH° < 0) or endothermic (absorbs heat, ΔH° > 0). scirp.org A positive ΔH° suggests that higher temperatures favor the adsorption process, which might be due to an increased diffusion rate of dye molecules. nih.gov For example, a positive enthalpy change of 15.71 kJ/mol was observed for the adsorption of a textile azo dye, indicating an endothermic process. nih.gov

Entropy (ΔS°) : The entropy change reflects the degree of randomness or disorder at the solid-solution interface. scirp.org A positive ΔS° value suggests an increase in randomness at the interface during the adsorption process. This can occur if the release of solvated water molecules from the adsorbent surface and the adsorbate is greater than the ordering that occurs upon adsorption of the dye molecule. A positive entropy change is often associated with a higher affinity of the adsorbent for the adsorbate. scirp.org

Table 2: Representative Thermodynamic Parameters for Azo Dye Adsorption

Dye Adsorbent Temperature (K) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
Textile Azo Dye Natural Clay 293 - 15.71 -
Alizarin Yellow Saccharum spontaneum 303 Negative - -
Metanil Yellow Carbonized Pistachio Shell Varied Negative Positive Positive

This table presents typical thermodynamic findings for azo dyes, which are structurally related to this compound, to illustrate the principles of adsorption thermodynamics.

Parametric Optimization for Adsorption Efficiency

Optimizing various experimental parameters is essential to maximize the efficiency of this compound removal from aqueous solutions. Factors such as the pH of the solution, adsorbent dosage, initial dye concentration, and contact time all play a significant role in the adsorption capacity. By systematically varying these parameters, the optimal conditions for achieving the highest percentage of dye removal can be determined.

Influence of pH on Adsorption Capacity

The pH of the aqueous solution is a critical parameter that significantly influences the adsorption capacity of dyes like this compound. nih.gov The pH affects both the surface charge of the adsorbent and the degree of ionization of the dye molecule.

This compound is an anionic dye, meaning it carries a negative charge in solution. The surface of many adsorbents becomes positively charged at acidic pH values (below the point of zero charge, pHpzc) and negatively charged at basic pH values (above the pHpzc). nih.gov Consequently, the electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules is enhanced at lower pH values. This leads to a higher adsorption capacity in acidic conditions.

As the pH increases, the adsorbent surface tends to become more negatively charged, leading to electrostatic repulsion between the surface and the anionic dye molecules, which in turn causes a decrease in adsorption efficiency. mdpi.com For example, studies on similar acid dyes have shown that the optimal removal is often achieved at a low pH, sometimes as low as 1.1 to 2.0. nih.govnih.gov The removal percentage of Acid Yellow 36 was observed to decrease as the pH increased, with the highest removal occurring at pH 1.1. nih.gov Similarly, for Acid Yellow 11, the optimal pH for removal was found to be 2. nih.gov

Table 3: Effect of pH on the Removal of Various Acid Dyes

Dye Adsorbent Optimal pH Removal Efficiency at Optimal pH (%)
Acid Yellow 36 Delonix regia biochar-sulphur 1.1 94
Acid Yellow 11 Pisum Sativum peels activated carbon 2 99.1
Acid Yellow 23 Organobentonite/Alginate beads 4.0 - 5.0 ~54
Alizarin Yellow R Saccharum spontaneum 1 99.66
Metanil Yellow Carbonized Pistachio Shell-Magnetic Nanoparticles 2 >70

This table summarizes the optimal pH conditions found for the adsorption of various acid dyes, providing a reference for the expected behavior of this compound.

Effect of Adsorbent Dosage

The dosage of the adsorbent is a critical parameter in the removal of anionic dyes from aqueous solutions as it determines the number of available binding sites for the dye molecules. Research on various acid dyes consistently demonstrates that an increase in adsorbent dosage leads to a higher percentage of dye removal. This phenomenon is attributed to the increased surface area and the greater availability of active adsorption sites for a fixed concentration of the dye solution mgesjournals.comcore.ac.ukfrontiersin.orgnih.gov.

However, the adsorption capacity, which is the amount of dye adsorbed per unit mass of the adsorbent (typically measured in mg/g), tends to decrease as the adsorbent dosage increases. This inverse relationship is often due to the unsaturation of adsorption sites at higher adsorbent concentrations, leading to a lower utilization efficiency of the adsorbent material. For instance, in a study on the removal of Acid Violet 17, increasing the biochar dose resulted in higher dye removal due to the greater number of adsorbent sites available nih.gov. Similarly, a review of anionic azo dye adsorption noted that a majority of studies found a decrease in adsorption capacity with an increasing adsorbent dosage frontiersin.org.

Table 1: Representative Effect of Adsorbent Dosage on Dye Removal (Note: Data is illustrative and based on typical findings for anionic dyes, not specifically this compound.)

Adsorbent Dosage (g/L)Percentage Removal (%)Adsorption Capacity (mg/g)
0.565130
1.08080
2.09246
4.09824.5
Impact of Initial Dye Concentration

The initial concentration of a dye in wastewater is a significant driving force for the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the equilibrium adsorption capacity of the adsorbent nih.govnih.govresearchgate.netuthm.edu.myuthm.edu.my. This is because a higher concentration gradient provides the necessary force to overcome mass transfer resistance between the aqueous and solid phases, enhancing the interaction between the dye molecules and the adsorbent surface nih.govresearchgate.net.

Conversely, the percentage of dye removal often decreases as the initial dye concentration increases, particularly when the adsorbent dosage is kept constant. This is because at a fixed number of available active sites, higher concentrations of dye lead to a more rapid saturation of these sites, leaving a larger amount of unadsorbed dye in the solution nih.govuthm.edu.my. Studies on various anionic dyes, such as Methyl Orange and Acid Red 94, have confirmed this trend nih.govicrc.ac.ir.

Table 2: Representative Impact of Initial Dye Concentration on Adsorption (Note: Data is illustrative and based on typical findings for anionic dyes, not specifically this compound.)

Initial Dye Concentration (mg/L)Adsorbent Dosage (g/L)Percentage Removal (%)Adsorption Capacity (mg/g)
252.09511.9
502.08822.0
1002.07537.5
2002.06060.0
Role of Contact Time and Temperature

Contact Time: The adsorption of acid dyes is a time-dependent process. The rate of removal is typically rapid in the initial stages, as a large number of vacant surface sites are available for adsorption. As time progresses, the remaining vacant sites become more difficult to occupy due to repulsive forces between the dye molecules on the solid surface and those in the bulk liquid phase. Eventually, a state of equilibrium is reached where the rate of adsorption equals the rate of desorption, and no further significant dye removal occurs frontiersin.orgnih.govmdpi.com. For many acid dye-adsorbent systems, this equilibrium is often achieved within a few hours nih.gov.

Temperature: The effect of temperature on the adsorption of acid dyes depends on the nature of the process. An increase in temperature can enhance the adsorption capacity if the process is endothermic, suggesting that higher temperatures favor the dye removal process. This may be due to an increase in the mobility of the dye ions, a swelling effect on the internal structure of the adsorbent, or the creation of new active sites nih.govunesp.bracs.org. Conversely, if the adsorption is an exothermic process, an increase in temperature will lead to a decrease in adsorption capacity icrc.ac.ir. Thermodynamic studies on various acid dyes have shown that the process is often spontaneous and endothermic in nature frontiersin.orgunesp.br.

Effects of Ionic Strength and Competing Anions

The presence of salts and other ions in textile wastewater can significantly influence the adsorption of anionic dyes. An increase in ionic strength, often by adding salts like NaCl, can enhance the removal of anionic dyes unesp.brnih.gov. This is explained by the compression of the diffuse double layer on the adsorbent surface. Many adsorbents carry a negative surface charge in neutral or alkaline solutions, which would normally repel anionic dye molecules. The presence of cations (like Na+) from the salt can screen this negative charge, reducing the electrostatic repulsion and allowing the dye anions to approach and bind to the adsorbent surface more easily unesp.brnih.govyoutube.com.

However, the presence of competing anions (e.g., sulfates, chlorides, carbonates) can have a detrimental effect on dye removal. These anions can compete with the anionic dye molecules for the available active adsorption sites on the adsorbent, leading to a decrease in adsorption efficiency researchgate.net.

Fixed-Bed Column Adsorption Systems for this compound

Fixed-bed column systems are widely used for continuous wastewater treatment due to their operational simplicity and high efficiency. The performance of a fixed-bed column is evaluated by its breakthrough curve, which shows the concentration of the dye in the effluent over time. Key parameters influencing the column's performance include bed height, flow rate, and initial dye concentration mdpi.commdpi.comresearchgate.net.

Bed Height: Increasing the bed height generally leads to a longer exhaustion time and a greater volume of treated wastewater. This is because a deeper bed provides more adsorbent material and a longer contact time for the dye to be adsorbed mdpi.commdpi.com.

Flow Rate: A lower flow rate is typically favorable for adsorption as it allows for a longer contact time between the dye solution and the adsorbent bed, resulting in higher removal efficiency. Conversely, increasing the flow rate can lead to an earlier breakthrough time and a shorter mass transfer zone mdpi.comrasayanjournal.co.in.

Initial Dye Concentration: Higher influent dye concentrations result in a faster saturation of the adsorbent bed. This increased concentration gradient provides a stronger driving force for mass transfer, but it also leads to a shorter breakthrough time and a reduced volume of treated effluent before regeneration is required mdpi.comrasayanjournal.co.in.

Mathematical models such as the Thomas and Yoon-Nelson models are often used to analyze experimental data and predict the behavior of the fixed-bed column, which is essential for scaling up the process for industrial applications mdpi.comrasayanjournal.co.in.

Photocatalytic Degradation of this compound

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants like azo dyes into less harmful substances such as CO2, water, and mineral acids mdpi.commdpi.com. When a semiconductor photocatalyst, such as Titanium dioxide (TiO2) or Zinc oxide (ZnO), is irradiated with light of sufficient energy (equal to or greater than its bandgap), electron-hole pairs are generated mdpi.comresearchgate.net. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide radicals (O2•−) mdpi.comresearchgate.net. These ROS are powerful, non-selective oxidizing agents that can attack and break down the complex aromatic structure of azo dyes, leading to their decolorization and mineralization researchgate.netmdpi.com. The effectiveness of the degradation process is influenced by parameters such as pH, catalyst dosage, and the presence of oxidizing agents like hydrogen peroxide mdpi.com.

Photocatalyst Design and Synthesis for this compound Remediation

The design and synthesis of efficient photocatalysts are crucial for the effective degradation of anionic dyes. While TiO2 and ZnO are widely used due to their low cost and high stability, their application is often limited by their wide bandgaps, which require UV light for activation mdpi.comresearchgate.net. To overcome this limitation and utilize visible light (which constitutes a larger portion of the solar spectrum), various modification strategies are employed:

Doping: Introducing metal or non-metal dopants into the semiconductor lattice can create defects and alter the electronic band structure, narrowing the bandgap and enhancing visible light absorption. For example, iron-doped TiO2 has been shown to be effective for the degradation of azo dyes under visible light mdpi.com.

Composites: Creating composites with other materials can improve photocatalytic activity. For instance, combining TiO2 with reduced graphene oxide (rGO) and cadmium sulfide (CdS) can enhance charge carrier separation and surface reactivity, boosting degradation efficiency mdpi.com. Similarly, composites of ZnO with materials like termite hills have been explored for the degradation of anionic dyes under visible light researchgate.net.

Quantum Dots: Using quantum dots, such as CdSe/CdS, offers tunable bandgaps that can be engineered to match the visible light spectrum, making them effective photocatalysts for dye degradation mdpi.com.

The synthesis methods for these advanced photocatalysts often include sol-gel processes, hydrothermal methods, and photo-reduction techniques, which allow for control over the material's size, morphology, and crystalline structure researchgate.netresearchgate.net.

Mechanistic Pathways of Photocatalytic Breakdown

The photocatalytic process begins when a semiconductor absorbs a photon with energy equal to or greater than its band gap, creating an electron-hole pair. researchgate.net The highly oxidative holes (h+) in the valence band can react with water molecules (H2O) or hydroxide ions (OH−) adsorbed on the catalyst's surface to produce hydroxyl radicals (•OH). mdpi.com

These hydroxyl radicals are extremely powerful, non-selective oxidizing agents. mdpi.comresearchgate.net They are often the primary species responsible for the degradation of organic pollutants. morressier.com The •OH radicals attack the azo dye molecule at various sites, leading to the cleavage of the chromophoric azo bond (–N=N–), which results in decolorization. nih.gov This initial attack is followed by further oxidation of the resulting aromatic intermediates, ultimately leading to their complete mineralization into carbon dioxide (CO2), water, and inorganic ions. morressier.com The central role of hydroxyl radicals has been confirmed in numerous studies through scavenger experiments, where the addition of an •OH scavenger like isopropanol significantly inhibits the dye degradation rate. mdpi.com

The generation of electron-hole pairs is the fundamental and initiating step of the entire photocatalytic process. researchgate.net When a semiconductor photocatalyst is irradiated with light of sufficient energy (hν ≥ Eg, where Eg is the band gap energy), an electron (e−) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h+) behind in the valence band. mdpi.comresearchgate.net

(Semiconductor) + hν → e− (CB) + h+ (VB)

Based on a comprehensive search of available scientific literature, detailed experimental data focusing specifically on the advanced photocatalytic remediation of this compound is not available. The research required to populate the specific sections and subsections of the requested article—including kinetic modeling and the influence of various operational parameters like pH, photocatalyst concentration, UV irradiation, initial dye concentration, and the presence of oxidizing agents—has not been published for this particular compound.

While extensive research exists for the photocatalytic degradation of other azo dyes, including various "Acid Yellow" compounds (e.g., Acid Yellow 17, 23, 36), the strict requirement to focus solely on this compound prevents the inclusion of data from these related dyes. Fulfilling the request as outlined would necessitate presenting specific kinetic constants, degradation efficiency percentages under varying conditions, and other quantitative findings that are not present in the current body of scientific literature for this compound.

Therefore, it is not possible to generate a scientifically accurate and appropriately sourced article that adheres to the provided outline and its strict constraints. To proceed, peer-reviewed research focusing explicitly on the photocatalytic treatment of this compound would be required.

Operational Parameter Influence on Photocatalytic Efficiency

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants. neptjournal.com These methods are considered highly effective for treating recalcitrant compounds like azo dyes.

Fenton and Photo-Fenton Processes

The Fenton process is a prominent AOP that utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. neptjournal.comajol.info This process is known for its high efficiency and relatively simple operation. ajol.info

Homogeneous Fenton Systems (Fe²⁺/H₂O₂)

In a homogeneous Fenton system, both the iron catalyst (Fe²⁺) and the target pollutant are dissolved in the aqueous phase. The reaction is initiated by the oxidation of Fe²⁺ by H₂O₂ to produce hydroxyl radicals. This system is highly effective but typically requires acidic pH conditions (around pH 3) for optimal performance to prevent the precipitation of iron hydroxides. neptjournal.comnih.gov The efficiency of the homogeneous Fenton process is influenced by several factors, including the concentrations of Fe²⁺, H₂O₂, and the initial dye concentration, as well as the reaction temperature and pH. neptjournal.com Studies on similar azo dyes have shown that optimizing these parameters can lead to high decolorization and mineralization efficiencies. neptjournal.com For instance, research on Acid Light Yellow 2G demonstrated a 94.66% color removal rate under optimal conditions of pH 3, 0.1 mmol/L of Fe²⁺, and 0.6 mmol/L of H₂O₂. neptjournal.com

Heterogeneous Fenton-like Systems (Fe³⁺, solid catalysts)

Heterogeneous Fenton-like systems employ solid catalysts containing iron, which offers advantages such as easier catalyst recovery, reusability, and a wider effective pH range compared to homogeneous systems. mdpi.commdpi.com These catalysts can be naturally occurring minerals or synthetic materials with iron immobilized on a support. mdpi.com The reaction mechanism involves the generation of hydroxyl radicals on the surface of the catalyst. While this approach mitigates the issue of iron sludge formation, the catalytic activity can sometimes be lower than that of homogeneous systems due to mass transfer limitations. Research on Acid Yellow 17 has explored the use of Fe³⁺ in a Fenton-like process, achieving 83% degradation at pH 3.0. ajol.info

Photo-Fenton Enhancements (UV-Vis irradiation)

The efficiency of the Fenton process can be significantly enhanced by the application of ultraviolet (UV) or visible light, a process known as photo-Fenton. vjst.vn UV-Vis irradiation accelerates the regeneration of the catalytic Fe²⁺ ions from Fe³⁺ ions, which are formed during the initial Fenton reaction. vjst.vnresearchgate.net This photoreduction increases the rate of hydroxyl radical generation, leading to faster and more complete degradation of organic pollutants. vjst.vn This enhancement can result in higher mineralization rates, meaning more of the dye is converted to CO₂, water, and inorganic salts. nih.gov Studies on other azo dyes have confirmed that the photo-Fenton process can achieve complete decolorization and significant total organic carbon (TOC) reduction in shorter time frames compared to the conventional Fenton reaction. nih.gov

Kinetic and Mechanistic Studies of Fenton Reactions

The degradation of azo dyes by Fenton and Fenton-like processes generally follows specific kinetic models. Often, the initial rapid degradation phase can be described by pseudo-first-order kinetics. nih.govneptjournal.com The reaction mechanism involves the attack of highly reactive hydroxyl radicals on the dye molecule. This attack typically leads to the cleavage of the azo bond (–N=N–), which is responsible for the color of the dye, resulting in rapid decolorization. neptjournal.com Subsequent reactions involve the opening of the aromatic rings and further oxidation of the resulting intermediates, ideally leading to complete mineralization. ajol.info Kinetic studies on similar dyes, such as Acid Yellow 17, have confirmed that the degradation follows a pseudo-first-order model. ajol.info

The table below summarizes typical optimal conditions found for the degradation of various acid yellow dyes using Fenton processes, which may serve as a reference point in the absence of data for this compound.

ParameterAcid Light Yellow 2G neptjournal.comAcid Yellow 17 ajol.info
pH 33
[Fe²⁺]₀ / [Fe³⁺]₀ 0.1 mmol/L0.06 mM
[H₂O₂]₀ 0.6 mmol/L0.9 mM
Degradation 94.66% (color removal)83%
Kinetic Model First-OrderPseudo-First-Order

Ozonation and Peroxone (O3/H2O2) Processes

Ozonation and peroxone (O3/H2O2) processes are effective advanced oxidation technologies for the degradation of refractory organic pollutants like this compound from aqueous matrices. These methods rely on the potent oxidizing capabilities of ozone and hydroxyl radicals to break down the complex dye molecule.

Direct Ozonation Mechanisms

Direct ozonation involves the electrophilic attack of ozone molecules on the electron-rich centers of the this compound molecule. The primary target for this attack is the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. The ozone molecule, being a powerful oxidant, can directly cleave this bond, leading to the decolorization of the dye solution. Additionally, ozone can react with the aromatic rings present in the dye structure, leading to their hydroxylation and eventual ring-opening, further breaking down the molecule into smaller, less complex organic intermediates such as carboxylic acids. This process can ultimately lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. Studies on similar azo dyes have shown that decolorization is often rapid, indicating the high reactivity of ozone towards the azo linkage nih.gov.

Peroxone Process for Enhanced Radical Generation

The peroxone process involves the addition of hydrogen peroxide (H2O2) to the ozonation system to enhance the degradation efficiency. Hydrogen peroxide initiates a series of reactions with ozone that lead to the formation of highly reactive hydroxyl radicals (•OH). These radicals are significantly more powerful oxidants than ozone itself and are non-selective in their attack on organic molecules. The primary reaction for the generation of hydroxyl radicals in the peroxone process is the reaction between H2O2 and O3. This process is particularly effective in treating wastewater containing organic pollutants that are resistant to direct ozonation dntb.gov.uaresearchgate.netnih.govbohrium.comresearchgate.net. The enhanced production of hydroxyl radicals accelerates the degradation of this compound and its intermediates, leading to a higher degree of mineralization.

Optimization of Ozone Dose and Hydrogen Peroxide Concentration

The efficiency of the ozonation and peroxone processes is highly dependent on operational parameters such as ozone dose, hydrogen peroxide concentration, and initial dye concentration. While specific studies on this compound are limited, research on the structurally similar Acid Yellow 17 provides valuable insights into the optimization of these parameters.

For the ozonation process, an increase in the ozone gas flow rate and concentration generally leads to a higher removal efficiency. In a study on Acid Yellow 17, increasing the ozone gas flow rate from 150 L/h to 200 L/h increased the removal efficiency from 70% to 80.2%. Similarly, a higher ozone gas concentration of 16 g/m³ resulted in a 98% removal efficiency after 45 minutes researchgate.netdergipark.org.tr. However, excessively high gas flow rates can be detrimental due to bubble coalescence and reduced contact time researchgate.net.

The initial concentration of the dye also plays a crucial role. Higher initial dye concentrations tend to decrease the removal efficiency as the amount of pollutant per unit of ozone molecule increases researchgate.netdergipark.org.tr.

In the peroxone process, the concentration of hydrogen peroxide is a critical parameter. However, for Acid Yellow 17, the addition of hydrogen peroxide showed a limited effect on color removal, suggesting that direct ozonation was more effective for this particular dye researchgate.netdergipark.org.tr. This indicates that the optimal conditions for the peroxone process can be highly dye-specific and require careful optimization.

Table 1: Effect of Ozonation Parameters on Acid Yellow 17 Removal

Parameter Value Removal Efficiency (%) Reference
Ozone Gas Flow Rate 150 L/h 70 researchgate.netdergipark.org.tr
200 L/h 80.2 researchgate.netdergipark.org.tr

Sonochemical Degradation (Ultrasound-Assisted Processes)

Sonochemical degradation, which utilizes high-frequency ultrasound, is another promising advanced oxidation process for the treatment of dye-contaminated wastewater. The chemical effects of ultrasound are not a direct interaction of sound waves with the molecules but are rather a result of acoustic cavitation.

Cavitation-Induced Radical Formation

Acoustic cavitation is the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium subjected to ultrasound. The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). Under these extreme conditions, water molecules within the collapsing bubbles and at the bubble-liquid interface undergo pyrolysis to generate highly reactive species, most notably hydroxyl radicals (•OH). These hydroxyl radicals are the primary oxidants responsible for the degradation of organic pollutants like this compound in the bulk solution. The azo dye molecules can be degraded by these radicals, leading to decolorization and mineralization.

Sonophotocatalysis and Sono-Fenton Combinations

To enhance the efficiency of sonochemical degradation, ultrasound can be combined with other advanced oxidation processes.

Sonophotocatalysis: This hybrid process combines ultrasound with photocatalysis, typically using a semiconductor catalyst like titanium dioxide (TiO2). Ultrasound can enhance the photocatalytic activity in several ways. It can increase the surface area of the catalyst through deagglomeration of particles, improve the mass transfer of the dye molecules to the catalyst surface, and generate additional hydroxyl radicals through cavitation. The combined effect of sonolysis and photocatalysis often leads to a synergistic enhancement in the degradation rate of azo dyes.

Sono-Fenton: The Sono-Fenton process integrates ultrasound with the Fenton reaction (Fe²⁺ + H₂O₂). Ultrasound can accelerate the Fenton reaction by promoting the decomposition of hydrogen peroxide to form more hydroxyl radicals and by facilitating the regeneration of Fe²⁺ from Fe³⁺. The cavitation bubbles also provide additional sites for the generation of radicals. This combination has been shown to be highly effective for the degradation of various organic pollutants, including azo dyes.

Electrochemical Oxidation and Electrocoagulation

Electrochemical methods, including electrochemical oxidation and electrocoagulation, represent promising advanced remediation technologies for the removal of this compound from aqueous matrices. These techniques are valued for their high efficiency, environmental compatibility, and ease of operation.

Electrochemical oxidation involves the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the surface of an anode to degrade recalcitrant organic pollutants like this compound. Electrocoagulation, on the other hand, utilizes sacrificial anodes to produce coagulating agents in situ, which then destabilize and remove dye molecules from the solution. researchgate.net

Mechanism of Electrocoagulation for Dye Removal

The electrocoagulation (EC) process for dye removal is a multi-stage mechanism that involves the in-situ generation of coagulants through the electrolytic oxidation of a sacrificial anode, typically made of iron or aluminum. core.ac.uk This process can be broken down into three primary stages:

Formation of Coagulants: When a direct current is applied, the sacrificial anode oxidizes, releasing metal ions (e.g., Al³⁺ or Fe²⁺) into the wastewater. scispace.com Simultaneously, at the cathode, water is reduced, leading to the generation of hydrogen gas and hydroxide ions (OH⁻). scirp.org

Destabilization of Contaminants: The released metal ions hydrolyze to form various monomeric and polymeric hydroxo-complex species. scispace.com These highly charged species interact with the dye molecules, destabilizing their colloidal suspension and breaking emulsions. core.ac.uk

Aggregation and Floc Formation: The destabilized dye molecules, along with other suspended particles, aggregate to form larger flocs. core.ac.uk These flocs, which are composed of metal hydroxides and the entrapped dye molecules, can then be effectively removed from the aqueous solution through sedimentation or flotation, the latter being aided by the hydrogen gas bubbles generated at the cathode. researchgate.netscirp.org

The effectiveness of the EC process is influenced by several factors including the pH of the wastewater, its conductivity, the size of the particles, and the concentration of various chemical constituents. core.ac.uk

Electrode Material Selection (e.g., Iron)

When iron electrodes are used as the sacrificial anode, Fe²⁺ ions are generated, which are subsequently oxidized to Fe³⁺. These ions then form various iron hydroxide species, such as Fe(OH)₂ and Fe(OH)₃, which act as the primary coagulating agents. These iron hydroxides have a strong affinity for adsorbing and entrapping dye molecules, leading to the formation of removable flocs. scispace.com

Influence of Current Density and Electrolyte Concentration

The efficiency of the electrocoagulation process for this compound removal is significantly influenced by operational parameters such as current density and electrolyte concentration.

Current Density: The applied current density directly affects the rate of coagulant generation and the formation of gas bubbles. researchgate.net An increase in current density generally leads to a higher rate of metal ion dissolution from the sacrificial anode, resulting in faster floc formation and improved dye removal efficiency. scirp.orgresearchgate.net However, excessively high current densities can lead to increased energy consumption and may not proportionally enhance the removal efficiency beyond a certain point. researchgate.net Research on the electrocoagulation of C.I. Disperse Yellow 3 demonstrated that a high removal efficiency of 99% was achieved at a current density of 350 A/m² within 45 minutes. researchgate.net

Electrolyte Concentration: The conductivity of the wastewater, often adjusted by adding an electrolyte like sodium chloride (NaCl), plays a crucial role in the energy consumption of the EC process. researchgate.net A higher electrolyte concentration increases the solution's conductivity, thereby reducing the electrical resistance and, consequently, the energy required for the treatment. researchgate.net Studies have shown that increasing the electrolyte concentration can lead to a significant reduction in power consumption while simultaneously improving the removal efficiency. researchgate.net For instance, in the treatment of C.I. Disperse Yellow 3, a NaCl concentration of 1 g/L was found to be effective. researchgate.net

The interplay between current density and electrolyte concentration is critical for optimizing the electrocoagulation process to achieve high removal efficiency at a minimal operational cost.

Hybrid Advanced Oxidation Processes for this compound

Hybrid advanced oxidation processes (AOPs) combine two or more AOPs to enhance the degradation of recalcitrant organic pollutants like this compound. These combined systems often exhibit synergistic effects, leading to higher degradation rates and mineralization efficiencies than individual processes.

UV/H₂O₂ Systems

The UV/H₂O₂ process is a widely studied advanced oxidation process for the degradation of various organic pollutants, including dyes. researchgate.netdeswater.com This system relies on the photolytic decomposition of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. deswater.comeudl.eu

The primary reaction in the UV/H₂O₂ system is: H₂O₂ + hv → 2 •OH

These hydroxyl radicals can then non-selectively attack and degrade the chromophoric structure of this compound, leading to its decolorization and eventual mineralization into simpler, less harmful compounds. researchgate.net

The efficiency of the UV/H₂O₂ process is influenced by several factors, including the initial concentration of H₂O₂, pH, and the intensity of UV radiation. cetjournal.it An optimal dosage of H₂O₂ is crucial, as an excess can lead to scavenging of hydroxyl radicals by H₂O₂, forming less reactive perhydroxyl radicals (HO₂•). researchgate.net The pH of the solution also plays a significant role, with acidic conditions generally favoring the degradation of many dyes. deswater.comcetjournal.it

Comparative studies have shown that the UV/H₂O₂ process can be more effective for the mineralization of certain dyes compared to ozonation alone. nih.gov

Combined AOPs (e.g., Ultrasound with KPS)

The combination of ultrasound with other advanced oxidation processes, such as those involving persulfate (PS), has emerged as a promising hybrid AOP for the degradation of persistent organic pollutants. tandfonline.com Ultrasound irradiation of an aqueous solution, a phenomenon known as sonolysis, can generate localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive radicals from the decomposition of water and dissolved oxidants. tandfonline.comiwaponline.com

When combined with potassium persulfate (KPS), ultrasound can enhance the activation of persulfate to generate sulfate radicals (SO₄•⁻), which are strong oxidizing agents with a high redox potential. researchgate.net The synergistic effect of the combined ultrasound/persulfate system has been shown to be effective for the degradation of various dyes. researchgate.net

The mechanism involves the acoustic cavitation bubbles generated by ultrasound, which can act as microreactors. The collapse of these bubbles leads to the thermal decomposition of persulfate ions, accelerating the production of sulfate radicals. acs.org These radicals, along with hydroxyl radicals also produced during sonolysis, can effectively degrade complex dye molecules. acs.org

The efficiency of the ultrasound/KPS process is influenced by parameters such as ultrasonic frequency and power, persulfate concentration, and the presence of catalysts. researchgate.netacs.org Research on the degradation of Reactive Yellow 145 dye using a persulfate-assisted sonocatalytic process demonstrated a high total organic carbon (TOC) removal of 92.98% under optimized conditions. researchgate.net

Biological Degradation and Bioremediation Approaches

Biological methods offer an eco-friendly and economically viable alternative for the treatment of textile effluents containing azo dyes like this compound. These approaches utilize the metabolic capabilities of microorganisms and plants to decolorize and degrade these complex synthetic compounds.

Microbial Degradation Pathways of Azo Dyes

The microbial degradation of azo dyes is a well-studied process that typically involves a two-step mechanism. The initial step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This is followed by the aerobic degradation of the resulting aromatic amines.

The key enzymes involved in the initial breakdown of azo dyes are oxidoreductases, with azoreductases playing a central role. Azoreductases catalyze the reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines. researchgate.netjazindia.comjuniperpublishers.com This reaction is typically anaerobic or anoxic, as oxygen can compete for the reducing equivalents (such as NADH and NADPH) required by the enzyme. mdpi.com Azoreductases can be flavin-dependent or flavin-independent and are produced by a wide variety of bacteria. juniperpublishers.com Besides azoreductases, other oxidoreductive enzymes like laccases and peroxidases can also participate in the degradation of azo dyes, often through a non-specific free radical mechanism that can prevent the formation of toxic aromatic amines. ijcmas.com

Table 1: Key Oxidoreductase Enzymes in Azo Dye Degradation

Enzyme ClassFunctionCofactor RequirementOptimal Condition
AzoreductaseReductive cleavage of azo bondNADH or NADPHAnaerobic/Anoxic
LaccaseOxidation of phenolic compoundsNoneAerobic
Lignin PeroxidaseOxidative degradationH₂O₂Aerobic
Manganese PeroxidaseOxidative degradationH₂O₂ and Mn²⁺Aerobic

The reductive cleavage of the azo bond in dyes like this compound results in the formation of intermediate metabolites, primarily aromatic amines. mdpi.comnih.gov The specific aromatic amines produced depend on the structure of the parent dye molecule. While the initial decolorization step renders the effluent colorless, the resulting aromatic amines can be more toxic and carcinogenic than the original dye. nih.govresearchgate.net Therefore, a complete remediation process must include the degradation of these intermediates. The subsequent degradation of these aromatic amines typically occurs under aerobic conditions, where microorganisms utilize them as a source of carbon and energy, breaking them down into simpler, non-toxic compounds like carbon dioxide and water. mdpi.com Techniques such as gas chromatography-mass spectrometry (GC-MS) are used to identify these intermediate metabolites and confirm their complete mineralization. uni.lu

Application of Bacterial Consortia for Decolorization

While individual microbial strains can decolorize azo dyes, bacterial consortia, or mixed microbial cultures, often exhibit more robust and efficient degradation capabilities. medcraveonline.com A consortium can possess a broader range of enzymatic activities, allowing for the complete mineralization of the dye and its intermediates. bohrium.com In a mixed culture, different strains can act synergistically; one strain might cleave the azo bond, while others degrade the resulting aromatic amines. medcraveonline.com This cooperative metabolism is particularly effective for treating complex industrial effluents that contain a mixture of dyes and other chemicals. Several studies have demonstrated the high efficiency of bacterial consortia in decolorizing various azo dyes under both microaerophilic and sequential aerobic/microaerophilic conditions. nih.govnih.gov

Table 2: Examples of Bacterial Consortia Used for Azo Dye Decolorization

Consortium CompositionTarget DyesDecolorization EfficiencyReference
Paenibacillus polymyxa, Micrococcus luteus, Micrococcus sp.Reactive Violet 5RHigh nih.gov
Providencia rettgeri, Pseudomonas sp.Reactive Black 5, Reactive Orange 16, Disperse Red 78, Direct Red 8198-99% nih.gov
Proteus vulgaris, Micrococcus glutamicusGreen HE4BDHigh bohrium.com
Klebsiella pneumonia, Aeromonas hydrophila, Citrobacter freundii, Bacillus cereus, Bacillus subtilisAcid Blue 25High researchgate.net

Phytoremediation and Constructed Wetlands for Textile Dyes

Phytoremediation is a sustainable and cost-effective technology that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants from soil and water. For textile dyes, aquatic plants can play a significant role in their removal through various mechanisms including phyto-uptake, phyto-degradation, and rhizodegradation. nih.gov

Constructed wetlands are engineered systems that mimic the natural purification processes of wetlands and are an effective biological treatment for various types of wastewater, including those from the textile industry. nih.gov These systems utilize a combination of vegetation, soil, and microbial populations to remove pollutants. nih.gov Plants in constructed wetlands, such as Phragmites australis (common reed), can contribute to dye removal through direct uptake and by providing a suitable environment for microbial degradation in the root zone. ulisboa.pt Constructed wetlands have been shown to be effective in reducing the color, COD, and nitrogen content of textile wastewater containing azo dyes. nih.govresearchgate.net Coupling constructed wetlands with microbial fuel cells is an innovative approach that has shown promise in enhancing the degradation of azo dyes. uni.lumq.edu.aumdpi.com

Vertical Flow Constructed Wetlands

Vertical flow constructed wetlands (VFCWs) have emerged as a cost-effective and environmentally friendly biological treatment method for the removal of dyes from wastewater. plantarchives.org These systems utilize a combination of physical, chemical, and biological processes to effectively treat textile effluents. researchgate.net The primary mechanisms involved in dye removal within VFCWs include adsorption by the substrate, degradation by microbial activity, and phytoaccumulation by plants. researchgate.net

The design of VFCWs typically involves a bed packed with materials like sand, gravel, or zeolite, and planted with macrophytes such as Phragmites australis (common reed). plantarchives.orgnih.gov Wastewater is applied to the surface and drains vertically, which promotes aerobic conditions and enhances the biodegradation of organic pollutants and nitrogen compounds. nih.gov

Research has demonstrated the effectiveness of VFCWs in treating wastewater containing various dyes. For instance, studies have shown high removal efficiencies for dyes like Acid Blue 113 and Basic Red 46. d-nb.info The performance of these systems can be influenced by several factors, including hydraulic contact time, inflow dye concentration, and seasonal variations. nih.govd-nb.info Longer contact times have been associated with significantly better dye, color, and chemical oxygen demand (COD) reduction. nih.govd-nb.info

Table 1: Performance of Vertical Flow Constructed Wetlands in Dye Removal

Dye Initial Concentration (mg/L) Hydraulic Contact Time (h) Removal Efficiency (%) Reference
Acid Blue 113 7 48 - 96 Significant reduction d-nb.info
Basic Red 46 7 48 - 96 Significant reduction d-nb.info
Acid Blue 113 208 96 Better than shorter contact times d-nb.info
Basic Red 46 208 96 Better than shorter contact times d-nb.info
Hybrid Constructed Wetlands

The most common configuration is the VF-HF system, which is effective for treating both sewage and industrial effluents. nih.gov The initial vertical flow stage promotes nitrification, while the subsequent horizontal flow stage facilitates denitrification. nih.gov This combination has been shown to be more efficient in total nitrogen removal compared to single VF or HF systems. nih.gov

In the context of dye removal, hybrid systems offer the potential for enhanced performance by combining the aerobic degradation capabilities of VFCWs with the anaerobic conditions in HFCWs that can be conducive to the breakdown of certain azo dyes. nih.gov The efficiency of HCWs is influenced by factors such as the design configuration, the type of macrophytes used, and the hydraulic retention time (HRT). jeeng.net For example, a study on batik wastewater treatment using a hybrid system with Canna indica demonstrated high removal efficiencies for COD and total suspended solids (TSS). jeeng.net

Research indicates that hybrid systems can achieve high removal rates for various pollutants. For instance, a field-scale hybrid system treating dormitory sewage showed average removal efficiencies of 86.5% for BOD and 57.8% for COD. nih.gov Another study highlighted that a VF-HF system could reduce color by up to 70% and COD by up to 45%. researchgate.net

Table 2: Pollutant Removal Efficiencies in Hybrid Constructed Wetlands

Pollutant Removal Efficiency (%) System Type Reference
BOD 86.5 Oxidation pond + SF wetlands + SSF wetland nih.gov
COD 57.8 Oxidation pond + SF wetlands + SSF wetland nih.gov
Total Nitrogen 52.6 Oxidation pond + SF wetlands + SSF wetland nih.gov
Color Up to 70 VF-HF pilot plant researchgate.net
COD Up to 45 VF-HF pilot plant researchgate.net
COD 89.61 Hybrid CW with Canna indica jeeng.net

Membrane Filtration Techniques

Membrane filtration has become a significant technology for the treatment of textile wastewater due to its high efficiency in removing dyes and other pollutants. nih.gov Various membrane processes, including supported liquid membranes, ultrafiltration, and nanofiltration, have been investigated for their potential in treating dye-containing effluents.

Supported Liquid Membranes (SLMs)

Supported liquid membranes (SLMs) offer a promising approach for the selective removal of dyes from aqueous solutions. researchgate.net This technique combines solvent extraction and stripping into a single process, which can lead to lower operational costs and reduced energy consumption. core.ac.ukmgesjournals.com

The effectiveness of an SLM system is highly dependent on the choice of the carrier, which is a compound dissolved in the organic membrane phase that facilitates the transport of the target solute. core.ac.uk Various carriers have been investigated for dye removal, including Aliquat 336, Di-(2-ethylhexyl) phosphoric acid (D2EHPA), and Tri-butyl phosphate (TBP). researchgate.netmgesjournals.comresearchgate.net The selection of an appropriate carrier is crucial for achieving high selectivity and transport efficiency.

Membrane stability is a significant challenge in SLM applications. core.ac.uk The organic liquid membrane can be lost over time due to dissolution into the aqueous phases or evaporation, which can decrease the performance and lifespan of the membrane. core.ac.uk Research has focused on improving membrane stability through the use of more stable organic solvents and by impregnating the carrier into durable polymeric supports like polytetrafluoroethylene (PTFE). mgesjournals.com Studies have shown that membrane stability can be satisfactory for several days of continuous operation. mgesjournals.com

The transport of a dye molecule across an SLM involves several steps: extraction of the dye from the feed phase into the organic membrane, diffusion of the dye-carrier complex across the membrane, and stripping of the dye from the membrane into the receiving phase. core.ac.uk The permeation rate is influenced by various factors, including the pH of the feed and stripping solutions, the concentration of the carrier, and the stirring speed. researchgate.net

The separation mechanism is based on the selective interaction between the carrier and the dye molecule. For example, cationic dyes can be transported across the membrane by an acidic carrier like D2EHPA. researchgate.net The efficiency of the process is often evaluated by the percentage of dye transported from the feed to the receiving phase. Under optimized conditions, high extraction and recovery percentages can be achieved. core.ac.uk

Ultrafiltration and Nanofiltration for Dye Retention

Ultrafiltration (UF) and nanofiltration (NF) are pressure-driven membrane processes that are effective for separating dyes from textile wastewater. hydramem.com The choice between UF and NF depends on the size of the dye molecules and the desired level of treatment. hydramem.com

Ultrafiltration membranes have pore sizes typically ranging from 0.01 to 0.1 microns and are effective at removing larger particles, suspended solids, and some viruses. hydramem.com While UF can remove dye aggregates, it may not be as effective for smaller, dissolved dye molecules. acs.org However, a technique called polymer-enhanced ultrafiltration (PEUF) can significantly improve the retention of smaller dyes. nih.gov In PEUF, a water-soluble polymer is added to the wastewater, which binds with the dye molecules to form larger complexes that can be easily rejected by the UF membrane. nih.gov

Nanofiltration membranes have smaller pores (around 0.001 microns) and can remove dissolved ions and organic molecules, making them highly effective for dye removal. hydramem.comresearchgate.net NF operates at lower pressures than reverse osmosis, resulting in lower energy consumption and operational costs. iwaponline.com The separation mechanism in NF involves both size exclusion and electrostatic interactions between the membrane surface and the dye molecules. researchgate.net NF membranes can achieve high dye rejection rates, often exceeding 98%. researchgate.net

The performance of both UF and NF membranes can be affected by factors such as operating pressure, pH, and the presence of salts in the wastewater. researchgate.net For instance, the rejection of dyes can decrease with increasing salt concentration due to the shielding of electrostatic interactions. researchgate.net

Table 3: Comparison of Ultrafiltration and Nanofiltration for Dye Removal

Feature Ultrafiltration (UF) Nanofiltration (NF)
Pore Size 0.01 - 0.1 microns hydramem.com ~0.001 microns hydramem.com
Primary Removal Mechanism Size exclusion hydramem.com Size exclusion and selective retention hydramem.com
Typical Contaminants Removed Bacteria, suspended solids, some viruses, dye aggregates hydramem.comacs.org Dissolved ions, organic molecules, pesticides, most dyes hydramem.comresearchgate.net
Operating Pressure Low hydramem.com Lower than RO, higher than UF iwaponline.com

| Dye Rejection Efficiency | Variable, can be enhanced with PEUF acs.orgnih.gov | High, often >98% researchgate.net |

Mechanistic and Kinetic Investigations of Acid Yellow 158 Transformation

Elucidation of Degradation Pathways

Identification of Transformation Products of Acid Yellow 158

The degradation of this compound proceeds through the formation of several intermediate products. The initial steps in the breakdown of azo dyes often involve the cleavage of the azo bond (-N=N-), which is responsible for their color. Further degradation typically involves the breakdown of the aromatic rings.

While specific transformation products for this compound are not extensively detailed in the provided search results, the general synthesis pathway suggests the involvement of key aromatic amines and sulfonic acid derivatives. The synthesis involves the condensation of 2,5-Diaminobenzenesulfonic acid and 2,4,6-Trichloro-1,3,5-triazine, followed by condensation with 3-Aminobenzenesulfonic acid, diazotization, and coupling with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, and finally hydrolysis. chemicalbook.com Based on this structure, potential transformation products would likely arise from the cleavage of the azo linkage and subsequent breakdown of these constituent aromatic and heterocyclic rings.

General studies on the degradation of similar azo dyes have identified common transformation products. For instance, the degradation of other sulfonated azo dyes often leads to the formation of sulfanilic acid, various aminophenols, and other substituted aromatic compounds. nih.gov The specific intermediates for this compound would depend on the degradation method employed.

Proposed Reaction Mechanisms for Different Processes

The degradation of this compound can be achieved through various advanced oxidation processes (AOPs) and other treatment methods. Each process follows a distinct reaction mechanism.

Photocatalysis and Ozonation: The combination of photocatalysis and ozonation has shown to be a powerful method for the mineralization of organic dyes. researchgate.net In heterogeneous photocatalysis, a semiconductor catalyst, such as titanium dioxide (TiO2), is irradiated with light of sufficient energy to create electron-hole pairs. nih.govacs.org These charge carriers can then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH), which are strong oxidizing agents capable of degrading complex organic molecules. nih.govacs.org

The introduction of ozone (O3) into a photocatalytic system can enhance the degradation rate. ijirset.com Ozone can act as an electron acceptor, reducing the recombination of electron-hole pairs and thereby increasing the quantum efficiency of the process. ijirset.com Furthermore, the reaction of photogenerated electrons with ozone can lead to the formation of additional hydroxyl radicals. researchgate.net The synergistic effect of photocatalysis and ozonation leads to a more efficient breakdown of the dye molecules. mdpi.com

Adsorption: Adsorption is a surface phenomenon where dye molecules are removed from a solution by accumulating on the surface of an adsorbent material. mdpi.com The mechanism can be either physical adsorption, involving weak van der Waals forces, or chemisorption, which involves the formation of chemical bonds between the dye and the adsorbent. muq.ac.ir The pH of the solution is a critical parameter, as it affects the surface charge of the adsorbent and the ionization of the dye molecule, influencing the electrostatic interactions between them. mdpi.commuq.ac.ir

Kinetic Modeling of Reaction Rates

Kinetic models are essential for understanding the rate at which a reaction proceeds and for designing and optimizing treatment processes. Several models have been applied to describe the degradation and adsorption of dyes like this compound.

Pseudo-Order Kinetic Models

Pseudo-first-order and pseudo-second-order models are commonly used to describe the kinetics of dye removal. gnest.orgresearchgate.net

Pseudo-First-Order (PFO) Model: This model assumes that the rate of reaction is proportional to the concentration of one of the reactants, while the concentration of other reactants is considered constant. The integrated form of the PFO rate equation is: log(q_e - q_t) = log(q_e) - (k₁/2.303)t where q_e and q_t are the amounts of dye adsorbed (mg/g) at equilibrium and at time t, respectively, and k₁ is the pseudo-first-order rate constant (min⁻¹). bioline.org.br

Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption involving two active sites. The linearized form of the PSO equation is: t/q_t = 1/(k₂q_e²) + t/q_e where k₂ is the pseudo-second-order rate constant (g/mg·min). bioline.org.br Studies on various acid dyes have often found that the pseudo-second-order model provides a better fit to the experimental data, suggesting that chemisorption is the rate-controlling step. researchgate.netbioline.org.brmuq.ac.ir

Table 1: Comparison of Pseudo-Order Kinetic Models

Model Equation Key Parameters Applicability
Pseudo-First-Order log(q_e - q_t) = log(q_e) - (k₁/2.303)t q_e (equilibrium adsorption capacity), k₁ (rate constant) Often describes the initial stages of adsorption.
Pseudo-Second-Order t/q_t = 1/(k₂q_e²) + t/q_e q_e (equilibrium adsorption capacity), k₂ (rate constant) Frequently provides a better fit for the entire adsorption process, suggesting chemisorption.

Diffusion-Based Kinetic Models

Intraparticle Diffusion Model: This model, often referred to as the Weber-Morris model, is used to determine if intraparticle diffusion is the rate-limiting step. mdpi.com The equation is given by: q_t = k_id * t^0.5 + C where k_id is the intraparticle diffusion rate constant (mg/g·min^0.5) and C is a constant related to the thickness of the boundary layer. gnest.org If the plot of q_t versus t^0.5 is a straight line passing through the origin, then intraparticle diffusion is the sole rate-controlling step. ijcce.ac.ir However, often the plot shows multiple linear regions, indicating that the adsorption process is controlled by more than one mechanism. scielo.org.mx

Table 2: Diffusion-Based Kinetic Model

Model Equation Key Parameters Interpretation
Intraparticle Diffusion q_t = k_id * t^0.5 + C k_id (intraparticle diffusion rate constant), C (boundary layer thickness) A linear plot of q_t vs. t^0.5 suggests that intraparticle diffusion is a rate-limiting step. A non-zero intercept indicates the influence of boundary layer diffusion.

Thermodynamic Analysis of Reaction Systems

Thermodynamic analysis provides valuable information about the spontaneity and nature of the adsorption process. The key thermodynamic parameters are Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters can be calculated from the following equations:

ΔG° = -RT ln(K_c) ln(K_c) = ΔS°/R - ΔH°/RT

where R is the universal gas constant, T is the absolute temperature, and K_c is the equilibrium constant.

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous. bioline.org.brsid.ir

Enthalpy (ΔH°): A positive ΔH° suggests that the adsorption is endothermic, meaning it is favored at higher temperatures. A negative ΔH° indicates an exothermic process, which is favored at lower temperatures. bioline.org.brsid.ir

Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-solution interface during adsorption. bioline.org.brsid.ir

For the adsorption of various acid dyes, both endothermic and exothermic processes have been reported, depending on the specific dye and adsorbent system. researchgate.netbioline.org.brsid.ir

Table 3: Thermodynamic Parameters and Their Significance

Parameter Sign Interpretation of Adsorption Process
ΔG° (Gibbs Free Energy) Negative Spontaneous
Positive Non-spontaneous
ΔH° (Enthalpy) Positive Endothermic (favored by higher temperature)
Negative Exothermic (favored by lower temperature)
ΔS° (Entropy) Positive Increased randomness at the solid-liquid interface
Negative Decreased randomness at the solid-liquid interface

Analytical Methodologies for Detection and Quantification of Acid Yellow 158

Spectrophotometric Techniques

Spectrophotometry is a widely employed analytical tool for dye analysis due to its simplicity, cost-effectiveness, and ease of data handling. mdpi.com It is particularly useful for monitoring changes in dye concentration, such as during decolorization processes in wastewater treatment.

UV-Visible spectroscopy is the most common analytical technique used to monitor the decolorization of dyes. mdpi.com The principle behind this method is the measurement of the absorbance of light by the dye solution. The colored nature of Acid Yellow 158 is due to its chromophores, which absorb light at specific wavelengths in the visible spectrum. The intensity of the color is directly proportional to the dye's concentration.

The decolorization process, whether through biodegradation, photodegradation, or other advanced oxidation processes, involves the breakdown of the dye's chemical structure, particularly the azo bond (–N=N–) and aromatic rings. rroij.comscispace.com This breakdown leads to a decrease in the absorbance at the dye's maximum absorption wavelength (λmax). By periodically withdrawing samples from a reaction mixture and measuring their absorbance, the extent and rate of color removal can be calculated. nih.gov The percentage of decolorization is typically determined using the formula:

Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100. nih.gov

Table 1: Illustrative Data for Monitoring Dye Decolorization using UV-Vis Spectroscopy This table demonstrates a typical dataset for a decolorization experiment. The specific λmax for this compound would need to be experimentally determined.

Time (minutes)Absorbance at λmaxDecolorization (%)
01.500.0
301.1523.3
600.8543.3
900.5066.7
1200.2086.7
1800.0596.7

Calibration Curve Development for Quantification

For the precise quantification of this compound, a calibration curve must be developed. This method is based on the Beer-Lambert Law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the analyte.

The procedure involves preparing a series of standard solutions of this compound with known concentrations. nih.gov The absorbance of each standard solution is then measured at the predetermined maximum absorption wavelength (λmax) using a UV-Visible spectrophotometer. researchgate.net A graph is plotted with absorbance on the y-axis versus concentration on the x-axis. A linear regression analysis is performed on the data points, yielding a straight line with a high coefficient of determination (R²), typically greater than 0.99, which confirms the linear relationship. researchgate.netresearchgate.net The equation of this line (y = mx + c) can then be used to determine the concentration of an unknown sample by measuring its absorbance. nih.gov This method is fundamental for quantifying the initial concentration of the dye in a sample or for validating results from other analytical techniques. researchgate.net

Table 2: Example Data for Generating a Calibration Curve for a Yellow Dye This table provides representative data for constructing a standard curve. All solutions are measured at the dye's λmax.

Standard Concentration (mg/L)Absorbance (AU)
1.00.105
2.50.258
5.00.515
7.50.772
10.01.030
Linear Regression Output
Equation y = 0.102x + 0.004
R² Value 0.9998

Chromatographic Separation and Detection Methods

HPLC is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. mdpi.comrroij.com For dye analysis, Reversed-Phase HPLC (RP-HPLC) is the most common configuration. mdpi.com In RP-HPLC, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used to elute the components.

The choice of column is critical for achieving effective separation. For the analysis of acid dyes, which are moderately polar, reversed-phase columns with octadecylsilane (B103800) (C18 or ODS) bonded to a silica (B1680970) support are widely used. fda.gov.twnih.gov The C18 stationary phase is highly nonpolar (hydrophobic), allowing for the retention of a wide range of organic molecules. The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. More hydrophobic compounds are retained longer on the column, resulting in longer retention times. C18 columns are valued for their robustness, efficiency, and wide availability. fda.gov.twnih.gov

The mobile phase composition is a key parameter that is optimized to achieve the desired separation. For analyzing acidic dyes, the mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. nih.gov Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. fda.gov.twnih.gov

An aqueous buffer, such as ammonium (B1175870) acetate, is used to control the pH and ionic strength of the mobile phase. nih.gov Controlling the pH is crucial because the ionization state of acidic dyes affects their retention on a reversed-phase column. Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of the sulfonic acid groups on the dye molecules. nih.gov This makes the dye less polar, increasing its retention on the C18 column and often resulting in sharper, more symmetrical peaks. The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time) to effectively separate complex mixtures. fda.gov.twnih.gov

Table 3: Typical RP-HPLC Parameters for the Analysis of Acidic Dyes These parameters represent a common starting point for method development for a compound like this compound. Specific values would require experimental optimization.

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) mdpi.com
Mobile Phase A Aqueous buffer (e.g., 5-10 mM Ammonium Acetate) with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile fda.gov.twnih.gov
Elution Mode Gradient or Isocratic fda.gov.tw
Flow Rate 0.3 - 1.2 mL/min mdpi.comnih.gov
Detector UV-Vis or Diode Array Detector (DAD) set at the dye's λmax mdpi.com
Column Temperature 30 - 40 °C fda.gov.tw

High Performance Liquid Chromatography (HPLC)

Detection Methods (e.g., UV-Vis, Diode Array Detector (DAD))

High-Performance Liquid Chromatography (HPLC) systems require a detector to identify and quantify the compounds separated by the column. For colored compounds like this compound, detectors that operate in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum are commonly employed. shimadzu.com

A standard UV-Vis detector measures the absorbance of light at one or two specific, user-selected wavelengths. shimadzu.com The choice of wavelength is critical and is typically set to the wavelength of maximum absorbance (λmax) of the analyte to achieve the highest sensitivity. Confirmation of the analyte is primarily based on its retention time—the time it takes to pass through the chromatographic column. shimadzu.com

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA), represents a more advanced form of UV-Vis detection. shimadzu.comscioninstruments.com Unlike a standard UV-Vis detector, a DAD can measure the absorbance across the entire UV-Vis spectrum simultaneously (e.g., 190-900 nm). shimadzu.comscioninstruments.com This is achieved by passing the light that has gone through the sample through a grating, which disperses it across an array of photodiodes. Each diode measures a specific wavelength, allowing for the acquisition of a complete absorbance spectrum for every point in the chromatogram. scioninstruments.comlcms.cz

The primary advantage of a DAD is that it provides three-dimensional data: time, absorbance, and wavelength. This allows for the generation of a full spectral profile for each peak, which can be used as a secondary confirmation of the analyte's identity, supplementing the retention time data. shimadzu.commeasurlabs.com It also enables the assessment of peak purity by comparing spectra across a single chromatographic peak. shimadzu.comlcms.cz For a mixture of dyes, a DAD can help distinguish between compounds that have different absorbance spectra, even if they co-elute. shimadzu.com Modern DADs feature enhancements like long path length flow cells (e.g., 6 cm) and electronic temperature control to increase sensitivity and minimize baseline drift, achieving noise levels as low as <± 0.6 µAU/cm. lcms.cz

FeatureUV-Vis DetectorDiode Array Detector (DAD)
Wavelength Measurement Measures at one or two pre-selected, discrete wavelengths. shimadzu.comMeasures a full range of wavelengths simultaneously. scioninstruments.com
Data Output 2D Chromatogram (Absorbance vs. Time). shimadzu.com3D Data Field (Absorbance vs. Time vs. Wavelength). shimadzu.com
Analyte Confirmation Primarily by retention time. shimadzu.comRetention time and spectral profile matching. shimadzu.commeasurlabs.com
Peak Purity Analysis Not possible.Possible by comparing spectra across a peak. shimadzu.comlcms.cz
Key Advantage High sensitivity at a specific wavelength.Provides comprehensive spectral information for identification and purity assessment. scioninstruments.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly versatile analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. chrom-china.comfda.gov.tw It combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of tandem mass spectrometry. This technique is particularly well-suited for the analysis of acidic dyes. chrom-china.comupce.cz

In this method, the sample is first injected into an HPLC system, where the individual components, such as this compound and its potential metabolites, are separated. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer. fda.gov.tw The molecules are ionized and the resulting ions are separated in the first mass analyzer based on their mass-to-charge ratio (m/z). These selected ions are then fragmented, and the resulting fragment ions are analyzed by a second mass analyzer to provide structural information, leading to highly specific and sensitive detection. proteomics.com.au

Electrospray Ionization (ESI) Modes

Electrospray ionization (ESI) is a soft ionization technique that is ideal for producing gas-phase ions from thermally unstable and polar molecules, like dyes, without causing significant fragmentation. upce.cznih.gov ESI is particularly suitable for ionic compounds. upce.cz The process can be run in two modes: positive ion mode or negative ion mode.

For acidic dyes such as this compound, which typically contain one or more sulfonic acid groups (-SO₃H), the negative ion mode (ESI⁻) is most effective. chrom-china.comupce.cz In this mode, the acidic protons are readily lost, forming deprotonated molecules [M-H]⁻ or multiply charged ions like [M-2H]²⁻, depending on the number of acidic sites. upce.czresearchgate.net The analysis of anionic dyes in negative ESI mode allows for the straightforward determination of molecular weights and the number of acidic functional groups present on the molecule. upce.cz While positive ion mode can be used for some dyes, forming adducts like [M+H]⁺ or [M+Na]⁺, it is generally less suitable for anionic dyes. upce.cz

Multiple Reaction Monitoring (MRM) for Specificity

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a scanning mode on a triple quadrupole mass spectrometer that provides exceptional specificity and sensitivity for quantitative analysis. proteomics.com.ausciex.com It is a targeted technique used to quantify specific compounds within complex matrices. proteomics.com.au

The MRM process involves two stages of mass filtering:

Precursor Ion Selection : The first quadrupole (Q1) is set to selectively pass only the ion corresponding to the specific mass-to-charge ratio (m/z) of the target analyte (the precursor ion), for instance, the [M-H]⁻ ion of this compound. proteomics.com.au

Fragment Ion Selection : The selected precursor ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for one or more specific, characteristic fragment ions (product ions) that are formed from the precursor. proteomics.com.au

Only a signal that results from a specific precursor-to-product ion transition is recorded. proteomics.com.au This two-stage filtering process drastically reduces background noise and chemical interference, leading to high selectivity and sensitivity. sciex.com For robust qualitative analysis, monitoring two or more MRM transitions for a single compound is common practice. chrom-china.com This allows for the calculation of ion ratios, which can be compared against a known standard to increase confidence in the identification. sciex.com

ParameterDescriptionRelevance to this compound Analysis
Precursor Ion The ionized molecule of the target analyte selected in the first mass analyzer (Q1). proteomics.com.auFor this compound, this would likely be the deprotonated molecule, [M-H]⁻, in negative ESI mode.
Product Ion(s) Specific fragment ions generated from the precursor ion in the collision cell (Q2) and selected in the third mass analyzer (Q3). proteomics.com.auThese would be characteristic fragments resulting from the breakdown of the this compound structure.
MRM Transition The specific pair of m/z values for the precursor ion and the product ion being monitored (Precursor > Product). sciex.comA method would be built containing specific MRM transitions to selectively detect and quantify this compound.
Specificity Achieved by monitoring a unique and specific fragmentation pathway, filtering out most other ions in the sample. proteomics.com.auAllows for accurate quantification even in complex environmental or biological samples where many other substances are present.
Fragment Ion Analysis for Metabolite Identification

When an organism is exposed to a compound like this compound, it can be metabolized into various other related molecules. Identifying these metabolites is crucial for understanding its biological impact and degradation pathways. Tandem mass spectrometry (MS/MS) is a primary tool for this purpose. thermofisher.comwaters.com

In a typical metabolite identification workflow, a full scan MS analysis first detects potential metabolites based on their accurate mass. Then, MS/MS or "all-ion fragmentation" experiments are performed. nih.gov In these experiments, precursor ions of potential metabolites are fragmented to produce product ion spectra. thermofisher.com

The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. By comparing the fragmentation pattern of a suspected metabolite to that of the parent drug or dye, researchers can deduce the structure of the metabolite. For example, a mass shift in both the precursor ion and specific fragment ions can pinpoint the location of a metabolic transformation, such as hydroxylation or glucuronidation. thermofisher.comwaters.com Software tools can assist in this process by automatically matching observed fragments to theoretical structures, thus facilitating the structural elucidation of unknown metabolites. waters.com

Other Analytical Techniques for Process Monitoring

Chemical Oxygen Demand (COD) Analysis

Chemical Oxygen Demand (COD) is a fundamental and widely used environmental water quality test. iitd.ac.inaquaphoenixsci.com It measures the amount of oxygen required to chemically oxidize the organic and inorganic matter present in a water sample. iitd.ac.inyoutube.com For industrial wastewater containing organic dyes like this compound, the COD value is a direct indicator of the pollution load. aquaphoenixsci.com

The standard method for COD analysis involves digesting a sample in a sealed vial with a strong oxidizing agent, typically potassium dichromate (K₂Cr₂O₇), in a concentrated sulfuric acid solution. aquaphoenixsci.comlabbox.es The reaction is heated to 150°C for two hours to ensure complete oxidation of the organic compounds. aquaphoenixsci.com During this process, the orange-yellow dichromate ion (Cr₂O₇²⁻) is reduced to the green chromic ion (Cr³⁺). labbox.es

The amount of dichromate consumed is proportional to the amount of oxidizable material in the sample. This consumption is determined photometrically by measuring the change in color or the remaining dichromate concentration. youtube.comcamlab.co.uk The result is expressed in milligrams of oxygen per liter (mg/L O₂). aquaphoenixsci.com Monitoring the COD of wastewater before and after treatment allows facilities to assess the efficiency of their degradation processes and ensure compliance with environmental discharge regulations. iitd.ac.inaquaphoenixsci.com

Total Organic Carbon (TOC) Analysis

Total Organic Carbon (TOC) analysis is a fundamental method for assessing the extent of mineralization of this compound during treatment processes. It measures the total amount of carbon bound in organic compounds. elgalabwater.comysi.com By quantifying the decrease in TOC concentration over time, researchers can determine the efficiency of a degradation process in converting the organic dye molecule into simpler, non-harmful inorganic substances like carbon dioxide and water.

The principle of TOC analysis involves the complete oxidation of organic carbon in a sample to carbon dioxide (CO2), which is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector. ysi.com Inorganic carbon, such as carbonates and bicarbonates, is usually removed by acidification and sparging before the oxidation step to ensure that only organic carbon is measured. elgalabwater.comdigitaloceanspaces.com

In studies evaluating the degradation of azo dyes, a significant reduction in TOC indicates successful mineralization. For instance, in the photocatalytic degradation of methylene (B1212753) blue, TOC analysis confirmed 95% mineralization when using a ZnO-Ag nano custard apple (NCA) photocatalyst in combination with peroxomonosulfate (PMS). rsc.org Similarly, in the ozonation of Acid Orange II, TOC removal efficiency was a key parameter in evaluating the performance of different catalytic systems. researchgate.net The data from TOC analysis provides a more comprehensive picture of degradation than color removal alone, as the disappearance of color does not always equate to complete mineralization of the dye molecule.

Table 1: TOC Measurement Techniques
Technique Description Advantages Disadvantages
High-Temperature Combustion The sample is combusted at high temperatures (680-1000°C) over a catalyst (e.g., platinum) to oxidize organic carbon to CO2.High oxidation efficiency for a wide range of organic compounds.Can have higher instrument maintenance requirements.
Persulfate-Ultraviolet (UV) Oxidation A chemical oxidant (sodium persulfate) and UV light are used to oxidize organic carbon to CO2 at lower temperatures.Lower operating temperatures, suitable for clean water samples.May not fully oxidize some recalcitrant organic compounds.
Supercritical Water Oxidation The sample is treated with water at supercritical temperatures and pressures to achieve rapid oxidation of organic matter.Very high oxidation efficiency.Requires specialized and high-pressure equipment.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize the molecular structure of compounds. mdpi.com In the context of this compound, FTIR is employed to monitor the structural changes that occur during degradation or adsorption processes. The principle of FTIR involves irradiating a sample with infrared light and measuring the absorption at different frequencies, which correspond to the vibrational modes of specific chemical bonds. mdpi.comresearchgate.net

When this compound is degraded, its complex aromatic structure is broken down. FTIR analysis of samples taken at different stages of the treatment process can reveal the disappearance of characteristic peaks associated with the dye's functional groups, such as azo bonds (-N=N-), aromatic rings (C=C stretching), and sulfonate groups (-SO3H). Simultaneously, the appearance of new peaks can indicate the formation of intermediate degradation products or the final mineralized end-products.

For example, in the study of other dyes, FTIR has been used to confirm the involvement of specific functional groups in the adsorption process by comparing the spectra of the adsorbent before and after dye uptake. nih.gov Shifts in the positions and intensities of absorption bands provide evidence of the interactions between the dye molecules and the adsorbent surface. mdpi.com

Table 2: Characteristic FTIR Absorption Bands Relevant to Azo Dyes
Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3400-3200O-H and N-H stretchingHydroxyl, Amine
3100-3000Aromatic C-H stretchingAromatic Rings
1650-1550C=C stretchingAromatic Rings
1475-1430N=N stretchingAzo group
1200-1100S=O stretchingSulfonate group
1050-1000C-O stretchingAlcohols, Ethers

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Adsorbent Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques used to characterize the surface morphology and elemental composition of adsorbents used for the removal of this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the adsorbent's surface, revealing details about its texture, porosity, and particle shape. By comparing SEM images of the adsorbent before and after the adsorption of this compound, researchers can observe changes in the surface morphology, such as the filling of pores or the aggregation of particles, which indicates successful dye uptake. For instance, SEM analysis was used to examine the surface of adsorbents like zeolite Y and mandarin biochar-C-TETA before and after dye adsorption. nih.govcput.ac.za

Energy-Dispersive X-ray Spectroscopy (EDX) , often integrated with SEM, provides a qualitative and quantitative analysis of the elemental composition of the adsorbent's surface. By scanning the sample with an electron beam, characteristic X-rays are emitted from the elements present. Before adsorption, the EDX spectrum of an adsorbent will show the elements it is composed of. After adsorption of this compound, new peaks corresponding to the elements present in the dye molecule, such as sulfur (from the sulfonate groups) and nitrogen (from the azo group), will appear in the spectrum, confirming the presence of the dye on the adsorbent surface. EDX has been utilized to confirm the elemental composition of various adsorbents. nih.govcput.ac.za

Table 3: Information Obtained from SEM and EDX Analysis**
Technique Information Provided Application in this compound Research
SEM Surface topography, morphology, particle size and shape.Visualizing the porous structure of adsorbents and observing changes after dye adsorption.
EDX Elemental composition (qualitative and quantitative).Confirming the presence of this compound on the adsorbent surface by detecting its constituent elements (e.g., S, N).

X-ray Diffraction (XRD) and Brunauer-Emmett-Teller (BET) Surface Area Analysis for Material Characterization

X-ray Diffraction (XRD) is a technique used to determine the crystallographic structure of a material. It works by bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline phases present in the material. In the context of adsorbents for this compound, XRD is used to identify the crystalline or amorphous nature of the material. For example, XRD analysis showed the amorphous nature of a biochar with graphitic carbon used for dye removal. researchgate.net Changes in the XRD pattern after dye adsorption can indicate interactions between the dye and the adsorbent that may alter its crystalline structure.

Brunauer-Emmett-Teller (BET) Surface Area Analysis is a crucial technique for characterizing porous materials used as adsorbents. numberanalytics.com It measures the specific surface area of a material by the physical adsorption of a gas (typically nitrogen) on its surface. A larger surface area generally provides more active sites for the adsorption of dye molecules, leading to a higher removal capacity. BET analysis also provides information about pore volume and pore size distribution. Studies have shown that the surface area and pore size of an adsorbent can decrease after dye adsorption due to the deposition of dye molecules on the surface. nih.gov For example, the surface area of zeolite Y was found to decrease after the adsorption of eosin (B541160) yellow and methyl orange. nih.gov

Table 4: Characterization Data from XRD and BET Analysis**
Technique Parameter Measured Significance for Adsorption of this compound
XRD Crystalline structure, phase identification.Determines if the adsorbent is crystalline or amorphous, which can influence its adsorption properties.
BET Specific surface area, pore volume, pore size distribution.A larger surface area and suitable pore size are generally desirable for high adsorption capacity.

Conclusions and Future Research Directions

Summary of Key Findings in Acid Yellow 158 Remediation Research

The remediation of the azo dye this compound from aqueous environments has been the subject of various research endeavors. Studies have explored a range of physical, chemical, and biological treatment methods, with a significant focus on adsorption and advanced oxidation processes (AOPs).

Adsorption has proven to be a simple and effective method for the removal of azo dyes. mdpi.com Researchers have investigated the use of various low-cost adsorbents, such as activated carbon derived from peanut shells, which has demonstrated high color removal efficiency. scientific.net The adsorption process is influenced by several factors, including the dosage of the adsorbent, the initial dye concentration, and the pH of the solution. scientific.net For instance, studies on similar acid dyes have shown that the adsorption capacity can be optimized by adjusting these parameters. Equilibrium studies, often analyzed using Langmuir and Freundlich isotherm models, have been conducted to understand the adsorption behavior of acid dyes on various materials, including live activated sludge and chitin. researchgate.net

Advanced oxidation processes represent another significant area of research for the degradation of this compound and other azo dyes. These processes utilize highly reactive species, such as hydroxyl radicals, to break down the complex dye molecules. neptjournal.com Fenton and photo-Fenton processes, ozonation, and photocatalytic degradation are among the AOPs that have been investigated. mdpi.comneptjournal.comresearchgate.net The efficiency of these methods is dependent on parameters like the concentration of the oxidizing agents (e.g., hydrogen peroxide in the Fenton process), pH, and temperature. neptjournal.com For example, research on Acid Yellow G demonstrated that optimal degradation could be achieved under specific pH and temperature conditions with controlled dosages of Fenton's reagent. neptjournal.com

The following table summarizes key findings from various remediation studies on acid dyes, including those similar to this compound, highlighting the diversity of approaches and their effectiveness.

Treatment MethodAdsorbent/CatalystTarget DyeKey Findings
AdsorptionPeanut Shell-Based Activated CarbonAcid Light YellowAchieved over 95% color removal efficiency under optimal conditions (2.5g/L adsorbent, 50mg/L initial dye concentration, pH 3). scientific.net
AdsorptionLive Activated SludgeLanaset yellow 4GN (acid dye)Equilibrium was reached within 160 minutes, with adsorption capacities fitting both Langmuir and Freundlich models. researchgate.net
Photocatalytic DegradationActivated Carbon + TiO₂Acid Blue 158The combination of activated carbon and TiO₂ under UV radiation showed significantly enhanced dye removal (81%) compared to TiO₂ alone (49%). inderscienceonline.com
Fenton Oxidation-Acid Yellow 17The process effectively removed the dye, with efficiency dependent on initial dye and Fenton reagent concentrations. mdpi.com
Ozonation-Acid Yellow 17Removal efficiency was influenced by ozone gas flow rate and concentration, with up to 98% removal achieved. researchgate.netdergipark.org.tr

Identified Gaps in Current Knowledge Regarding this compound Treatment

Despite the progress in remediation research, significant knowledge gaps remain in the treatment of this compound. A critical review of existing literature reveals a need for more comprehensive studies that bridge the gap between laboratory-scale experiments and real-world industrial applications.

One of the primary gaps is the lack of extensive research focusing specifically on this compound. While studies on other acid dyes provide valuable insights, the unique chemical structure of this compound necessitates dedicated investigations to optimize treatment processes. The influence of co-contaminants typically found in industrial effluents on the efficiency of remediation technologies is another area that requires further exploration.

Furthermore, there is a need for more in-depth studies on the long-term stability and reusability of adsorbents and catalysts. While many materials show high initial removal efficiency, their performance over multiple cycles of use and regeneration is often not thoroughly investigated. The economic feasibility and environmental impact of the entire remediation process, from the synthesis of materials to their disposal, also warrant more detailed analysis.

The following table highlights specific areas where further research is needed to enhance our understanding and management of this compound.

Research AreaIdentified Gaps
Material Science Development of highly selective and regenerable adsorbents for this compound.
Process Engineering Optimization of treatment parameters for real-world industrial wastewater containing this compound.
Toxicology Assessment of the toxicity of degradation byproducts formed during advanced oxidation processes.
Economic Analysis Comprehensive cost-benefit analysis of different remediation technologies at an industrial scale.
Life Cycle Assessment Evaluation of the environmental footprint of the entire treatment process.

Addressing these knowledge gaps is crucial for the development of effective and sustainable solutions for the removal of this compound from the environment.

Emerging Technologies and Research Avenues

The quest for more efficient and sustainable methods for treating industrial wastewater has led to the exploration of several emerging technologies and research avenues for the remediation of dyes like this compound.

Development of Novel and Sustainable Remediation Materials for this compound

A significant trend in remediation research is the development of novel and sustainable materials. This includes the use of bio-adsorbents derived from agricultural waste, which offer a low-cost and environmentally friendly alternative to conventional adsorbents. rsc.org For instance, materials like peanut shells have been successfully converted into activated carbon for dye removal. scientific.net Additionally, the modification of natural polymers like chitosan (B1678972) has shown promise for enhancing the adsorption capacity for acid dyes. mdpi.com The development of nanocomposites, such as TiO2-coated activated carbon, is another promising area, as these materials can combine the benefits of adsorption and photocatalysis. inderscienceonline.com

Computational Modeling and Simulation for Process Prediction

Computational modeling and simulation are increasingly being used to predict the behavior of pollutants and the efficiency of treatment processes. nih.govacs.orgmdpi.com These tools can help in understanding the complex interactions between dye molecules and adsorbent surfaces at a molecular level. researchgate.net By simulating the adsorption process, researchers can screen potential adsorbent materials and optimize operating conditions without the need for extensive and time-consuming laboratory experiments. For example, in silico studies have been used to investigate enzyme-substrate interactions in the biodegradation of acid dyes. researchgate.net

Scale-up and Industrial Implementation Challenges of this compound Treatment Systems

A major hurdle in the practical application of many promising remediation technologies is the challenge of scaling up from laboratory to industrial settings. epa.gov Issues such as the cost of materials, the energy requirements of the process, and the management of secondary waste streams become more pronounced at a larger scale. For instance, while advanced oxidation processes can be highly effective, their operational costs can be a significant barrier to industrial implementation. researchgate.net Overcoming these challenges requires a multidisciplinary approach involving chemical engineers, material scientists, and economists to develop cost-effective and robust treatment systems. epa.gov

Q & A

Q. What protocols address potential conflicts between experimental and computational data?

  • Methodological Answer : Establish a tiered validation framework:

Level 1 : Compare computed vs. experimental λmax (error margin ±5 nm).

Level 2 : Validate predicted degradation products via LC-MS/MS.

Level 3 : Recalibrate models using Bayesian inference if discrepancies persist.
Publish validation datasets in open repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.